Technical Documentation Center

H-gGlu-Val-Gly-OH.TFA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-gGlu-Val-Gly-OH.TFA

Core Science & Biosynthesis

Foundational

Decoding the Kokumi Effect: The Molecular and Mechanistic Paradigm of γ-Glutamyl-Valyl-Glycine (γ-EVG)

Executive Summary The perception of flavor extends far beyond the traditional five basic tastes. "Kokumi" represents a profound sensory dimension characterized by enhanced thickness, mouthfulness, and continuity in foods...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The perception of flavor extends far beyond the traditional five basic tastes. "Kokumi" represents a profound sensory dimension characterized by enhanced thickness, mouthfulness, and continuity in foods. Among the identified kokumi substances, the tripeptide γ-glutamyl-valyl-glycine (γ-EVG) stands out as the most potent naturally occurring modulator[1]. This technical guide dissects the molecular mechanism of γ-EVG, focusing on its interaction with the Calcium-Sensing Receptor (CaSR), downstream signaling cascades, and the rigorous, self-validating experimental frameworks required to measure its efficacy in flavor science and therapeutic drug development.

Molecular Mechanism: CaSR as the Kokumi Transducer

Crucially, γ-EVG does not elicit a distinct taste profile on its own; rather, it synergistically amplifies the perception of umami, sweet, and salty tastes[1][2]. This amplification is mediated by the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor (GPCR) predominantly expressed in taste bud cells[1][3].

Structural Biology of the CaSR-γ-EVG Complex

Recent cryo-electron microscopy (cryo-EM) studies have resolved the CaSR/γ-EVG complex at a highly detailed 3.55 Å resolution[1][3]. γ-EVG functions as a Positive Allosteric Modulator (PAM) [3]. It binds to the Venus Flytrap (VFT) domain of the CaSR obligate homodimer. The interaction is stabilized by critical amino acid residues within the orthosteric binding pocket, specifically Pro39, Phe42, Arg66, Ser147, and Glu297[1][3]. By stabilizing the active conformation of the VFT domain, γ-EVG drastically lowers the activation threshold of CaSR to extracellular calcium and other basic tastants.

Intracellular Signaling Cascade

Upon allosteric activation by γ-EVG and subsequent binding of extracellular calcium, the CaSR undergoes a conformational shift that stimulates the coupled Gq protein. This activates Phospholipase C (PLC), leading to the generation of Inositol 1,4,5-trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The transient spike in intracellular Ca²⁺ activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5), causing cellular depolarization. This depolarization triggers the release of ATP, which acts as a neurotransmitter to afferent gustatory nerve fibers, culminating in the kokumi perception.

CaSR_Signaling EVG γ-Glu-Val-Gly (γ-EVG) Positive Allosteric Modulator CaSR Calcium-Sensing Receptor (CaSR) Venus Flytrap Domain EVG->CaSR Binds VFT domain (Pro39, Phe42, Arg66) Ca2 Extracellular Ca2+ (Orthosteric Agonist) Ca2->CaSR Synergistic Activation Gq Gq Protein Activation CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depol Cell Depolarization & ATP Release TRPM5->Depol Nerve Afferent Nerve Signal (Kokumi Perception) Depol->Nerve

γ-EVG binding to CaSR Venus Flytrap domain triggers Gq-mediated intracellular calcium signaling.

Quantitative Sensory Impact of γ-EVG

The allosteric modulation of CaSR by γ-EVG translates to profound sensory modifications. When added to base solutions or complex food matrices at sub-threshold concentrations (where the peptide itself is undetectable), γ-EVG synergistically enhances specific flavor dimensions[1][4].

Sensory AttributeBase Matrix Testedγ-EVG ConcentrationObserved Enhancement EffectReceptor/Mechanism Dependency
Umami 0.5% MSG Solution / Chicken Consommé0.01% - 0.05%Significant increase in intensity and lastingness[1][4].CaSR / T1R1-T1R3 synergy[1][5]
Sweetness 3.3% Sucrose Solution0.01%Elevated peak sweetness intensity[1].CaSR / T1R2-T1R3 synergy[1][5]
Saltiness 0.9% NaCl Solution0.01%Enhanced initial salt perception[1].CaSR dependent[1]
Mouthfulness / Thickness Reduced-fat peanut butter / Cream0.001% - 0.01%Increased perception of fat content and viscosity[1][4].CaSR dependent[1][4]

Table 1: Quantitative summary of γ-EVG sensory enhancement across different flavor matrices.

Biosynthetic Pathways and Enzymatic Synthesis

In fermented foods (e.g., soy sauce, fish sauce, beer), γ-EVG is naturally synthesized via enzymatic pathways[6][7]. The primary mechanism involves Gamma-Glutamyltransferase (GGT) . GGT catalyzes the cleavage of the γ-glutamyl moiety from a donor molecule—most commonly Glutathione (GSH)—and transfers it to the dipeptide acceptor Valyl-Glycine (Val-Gly)[6][8]. This transpeptidation reaction is highly dependent on the availability of the Val-Gly precursor, which is typically derived from the proteolytic degradation of proteins during fermentation[6].

Self-Validating Experimental Protocols

To rigorously study kokumi peptides, researchers must employ self-validating experimental designs that isolate receptor-specific effects from general physicochemical interactions. The following protocols integrate internal controls to establish absolute causality.

Protocol A: In Vitro CaSR Activation and Antagonist Validation Assay

Rationale: To prove that γ-EVG directly activates CaSR, we utilize a heterologous expression system coupled with calcium imaging. Crucially, the inclusion of NPS-2143 (a selective CaSR negative allosteric modulator) serves as an internal control to prove causality; if NPS-2143 abolishes the signal, the effect is definitively CaSR-mediated, ruling out off-target membrane interactions[1][2].

  • Cell Preparation: Culture Human Embryonic Kidney (HEK293) cells and transiently transfect them with the human CASR gene using a lipofection reagent. Incubate for 48 hours to ensure optimal receptor expression.

  • Dye Loading: Wash cells with an assay buffer (containing a baseline 1 mM Ca²⁺) and load with a fluorescent calcium indicator (e.g., Fluo-4 AM or Calcium Green-1) for 45 minutes at 37°C[7].

  • Baseline Measurement: Transfer cells to a confocal microscope or a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence for 20 seconds.

  • Agonist Application: Inject γ-EVG at varying concentrations (1 μM to 10 mM) in the presence of a physiological threshold of extracellular Ca²⁺ (1-2 mM). Record the peak fluorescence response (ΔF/F0).

  • Antagonist Validation (Critical Step): Pre-incubate a parallel well of transfected cells with 10 μM NPS-2143 for 15 minutes[1][2]. Subsequently, inject the previously established EC50 dose of γ-EVG.

  • Data Analysis: Construct a dose-response curve. The successful abolition of the calcium transient in the NPS-2143 treated group validates the CaSR-dependent mechanism of γ-EVG[1][2].

Workflow Step1 HEK293 Cell Culture Transfection with human CaSR Step2 Fluorescent Dye Loading (Calcium Green-1 / Fluo-4 AM) Step1->Step2 Step3 Ligand Application (γ-EVG + Ca2+) Step2->Step3 Step4 Antagonist Validation (Pre-incubate NPS-2143) Step2->Step4 Control Step5 Fluorescence Imaging (Confocal Microscopy / FLIPR) Step3->Step5 Step4->Step5 Step6 Data Quantification (Dose-Response Curve) Step5->Step6

Self-validating in vitro workflow for quantifying γ-EVG induced CaSR activation via calcium imaging.

Protocol B: Human Sensory Descriptive Analysis with Inhibitor Control

Rationale: In vitro data must be correlated with human psychophysics. Because sensory panels are prone to subjective bias, a blind, antagonist-controlled methodology is required to isolate the biological receptor response from psychological placebo effects[9].

  • Panelist Calibration: Train a panel of 20 sensory experts to recognize the "kokumi" attributes: thickness, mouthfulness, and continuity, using Glutathione (GSH) as a reference standard[9].

  • Sample Preparation: Prepare a base umami solution (0.05% MSG + 0.5% NaCl). Prepare three test variants:

    • Variant A: Base solution only.

    • Variant B: Base solution + 0.01% γ-EVG[9].

    • Variant C: Base solution + 0.01% γ-EVG + CaSR antagonist (using an approved food-grade botanical CaSR inhibitor).

  • Evaluation Matrix: Conduct a double-blind, randomized block design. Panelists rate the intensity of umami, thickness, and continuity on a 15-point visual analog scale (VAS).

  • Time-Course Profiling: Instruct panelists to evaluate the taste intensity continuously over 30 seconds to capture the "lastingness" (continuity) effect, a hallmark of γ-EVG[9].

  • Statistical Causality: Use ANOVA to determine significance. If Variant B scores significantly higher than A, and Variant C reverts to baseline A levels, the kokumi effect is definitively linked to the specific receptor pathway in humans.

Conclusion

γ-Glutamyl-Valyl-Glycine (γ-EVG) represents a paradigm shift in flavor modulation. By acting as a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), it amplifies downstream Gq-PLC-IP3 signaling without possessing an inherent taste. The integration of high-resolution structural biology, self-validating in vitro calcium imaging, and rigorous human sensory psychophysics provides a comprehensive, authoritative understanding of its mechanism. For drug development and food science professionals, targeting the CaSR via γ-glutamyl peptides offers unparalleled opportunities for sodium/sugar reduction and the enhancement of palatability in complex matrices.

References

  • Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly Source: researchgate.net URL:1

  • Involvement of the calcium-sensing receptor in human taste perception Source: nih.gov URL:2

  • gamma-Glutamyl-valyl-glycine | 38837-70-6 Source: benchchem.com URL:8

  • GPRC6A as a novel kokumi receptor responsible for enhanced taste preferences by ornithine Source: elifesciences.org URL:5

  • Koku Sensation and Kokumi Substance: New Opportunities to Increase Palatability in Plant-Based Products Source: cabidigitallibrary.org URL:6

  • Effects of the Potent Kokumi Peptide, γ-Glutamyl-Valyl-Glycine, on Sensory Characteristics of Foods and Beverages Source: researchgate.net URL:4

  • Involvement of the Calcium-sensing Receptor in Human Taste Perception Source: researchgate.net URL:9

  • Distribution of a kokumi peptide, γ-Glu-Val-Gly, in various fermented foods and the possibility of its contribution to the sensory quality of fermented foods Source: researchgate.net URL:7

  • Cryo-EM structure of the calcium-sensing receptor complexed with the kokumi substance γ-glutamyl-valyl-glycine Source: nih.gov URL:3

Sources

Exploratory

-Glu-Val-Gly vs. Glutathione: A Comparative Potency Analysis

This technical guide provides a rigorous comparison between -L-Glutamyl-L-valyl-glycine ( -EVG) and Glutathione (GSH) , designed for researchers in pharmacology and drug development. Content Type: Technical Whitepaper Su...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous comparison between


-L-Glutamyl-L-valyl-glycine (

-EVG)
and Glutathione (GSH) , designed for researchers in pharmacology and drug development.

Content Type: Technical Whitepaper Subject: Pharmacodynamics, Structural Stability, and CaSR Agonism

Executive Summary: The Potency Paradox

In the landscape of


-glutamyl peptides, Glutathione (GSH) is the endogenous prototype, celebrated for its redox potential. However, 

-Glu-Val-Gly (

-EVG)
has emerged as a synthetic and naturally occurring analogue with distinct, often superior, pharmacological potency in specific signaling domains.

While GSH reigns supreme in antioxidant capacity due to its cysteinyl thiol,


-EVG exhibits 12.8-fold higher sensory potency  and significantly lower 

values for Calcium-Sensing Receptor (CaSR) activation. This guide dissects the molecular mechanisms rendering

-EVG a "super-agonist" for CaSR-mediated signaling (anti-inflammation, kokumi effect) while contrasting it with the redox-dependent utility of GSH.

Molecular Architecture & Physicochemical Stability

The structural divergence at the second amino acid residue (Cysteine vs. Valine) dictates the functional destiny of these tripeptides.

FeatureGlutathione (GSH)

-Glu-Val-Gly (

-EVG)
Sequence

-Glu-Cys-Gly

-Glu-Val-Gly
Key Functional Group Thiol (-SH) on CysteineIsopropyl on Valine
Redox Activity High (Redox cycling:

)
Null (Redox inert)
Oxidative Stability Low (Rapidly oxidizes in air/solution)High (Resistant to auto-oxidation)
Molecular Weight 307.32 g/mol 303.31 g/mol
Isoelectric Point (pI) 5.93~5.8 (Estimated)
Stability Implications for Drug Development
  • GSH: Its therapeutic application is limited by rapid extracellular oxidation to GSSG and hydrolysis by

    
    -glutamyltransferase (GGT).
    
  • 
    -EVG:  The substitution of Valine confers resistance to oxidative degradation. While it remains a substrate for GGT, its lack of a reactive thiol prevents the formation of disulfide dimers, simplifying formulation and extending shelf-life in liquid phase.
    

Pharmacodynamics: The CaSR Interface

The primary arena where


-EVG outperforms GSH is the allosteric activation of the Calcium-Sensing Receptor (CaSR) , a Class C GPCR involved in glucose homeostasis, inflammation, and sensory perception (kokumi).
Potency Data ( and Sensory Impact)

-EVG binds to the Venus Flytrap Domain (VFT)  of the CaSR.[1] The hydrophobic isopropyl side chain of Valine interacts more favorably with the orthosteric binding pocket than the polar thiol of Cysteine.
MetricGlutathione (GSH)

-Glu-Val-Gly (

-EVG)
Potency Ratio

(Human CaSR)
0.058 µM (58 nM)0.033 µM (33 nM)

-EVG is ~1.8x more potent

(Mouse CaSR)
0.058 µM0.032 µM

-EVG is ~1.8x more potent
Sensory Intensity Baseline (1.0)12.8

-EVG is ~12.8x more potent

Critical Insight: While the in vitro receptor affinity (


) shows a nearly 2-fold increase, the functional sensory potency (Kokumi sensation) is over an order of magnitude higher. This discrepancy suggests 

-EVG may have superior bioavailability, tissue penetration, or allosteric efficacy downstream of the receptor binding event.
Signaling Pathway Visualization

The following diagram illustrates the CaSR activation pathway shared by both peptides, highlighting where


-EVG exerts superior agonism.

CaSR_Signaling cluster_membrane Cell Membrane Ligand_GSH Glutathione (GSH) (Moderate Agonist) CaSR_VFT CaSR (Venus Flytrap Domain) Orthosteric/Allosteric Site Ligand_GSH->CaSR_VFT Kd ~ High nM Ligand_EVG gamma-EVG (High Potency Agonist) Ligand_EVG->CaSR_VFT Kd ~ Low nM G_Protein Gq/11 Protein CaSR_VFT->G_Protein Conformational Change PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 Production PLC->IP3 ER_Ca ER Calcium Release IP3->ER_Ca Ca2+ Mobilization Response_1 Sensory Perception (Kokumi Effect) ER_Ca->Response_1 Response_2 Anti-Inflammatory (TNF-alpha inhibition) ER_Ca->Response_2

Figure 1: CaSR Signal Transduction.


-EVG exhibits higher affinity binding to the VFT domain, driving more robust 

coupling and intracellular calcium mobilization compared to GSH.

Therapeutic Applications: Inflammation vs. Redox

Anti-Inflammatory Signaling (CaSR-Mediated)

Unlike GSH, which combats inflammation by scavenging Reactive Oxygen Species (ROS),


-EVG acts as a signaling molecule .
  • Mechanism: Activation of CaSR in intestinal and vascular endothelial cells inhibits the NF-

    
    B  pathway and downregulates TNF-
    
    
    
    signaling.
  • Efficacy: Pretreatment with

    
    -EVG (and its dipeptide precursor 
    
    
    
    -Glu-Val) significantly reduces VCAM-1 and E-selectin expression in endothelial cells.
  • Advantage:

    
    -EVG provides anti-inflammatory action without altering the cellular redox potential, making it a safer candidate for conditions where reductive stress is a risk.
    
The Antioxidant Void

It is imperative to note that


-EVG cannot  replace GSH in:
  • Direct ROS Scavenging: No thiol group to donate electrons.

  • Glutathione Peroxidase (GPx) Cofactor: Cannot serve as a substrate for GPx.

  • Phase II Detoxification: Cannot form conjugates via Glutathione S-Transferase (GST) in the same manner as GSH.

Experimental Protocols

Synthesis of -EVG (Enzymatic Transpeptidation)

This protocol utilizes


-Glutamyltransferase (GGT) to transfer the 

-glutamyl moiety from Glutamine to Valyl-Glycine.[1][2]

Reagents:

  • Enzyme: Bacterial GGT (e.g., from B. subtilis or E. coli), 0.5 U/mL.

  • Donor: L-Glutamine (50 mM).

  • Acceptor: Val-Gly dipeptide (50 mM).

  • Buffer: 50 mM Tris-HCl, pH 8.5.

Workflow:

  • Reaction: Incubate Donor and Acceptor with GGT at 37°C for 4 hours.

  • Termination: Stop reaction by heating at 95°C for 10 mins or adding 10% acetic acid.

  • Purification:

    • Load supernatant onto a Dowex 1x2 (acetate form) anion exchange column.

    • Wash with water to remove unreacted Val-Gly.

    • Elute

      
      -EVG with a linear gradient of 0–2 M acetic acid.
      
  • Validation: Confirm mass via LC-MS/MS (Precursor ion

    
     m/z).
    
CaSR Activation Assay (FLIPR Calcium Mobilization)

To verify potency differences between GSH and


-EVG.
  • Cell Line: HEK293 cells stably expressing human CaSR (HEK-hCaSR).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Record baseline fluorescence (Ex 488 nm / Em 525 nm).

  • Agonist Addition:

    • Add GSH (serial dilution: 0.001 – 100 µM).

    • Add

      
      -EVG (serial dilution: 0.001 – 100 µM).
      
  • Data Analysis: Plot

    
     vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate 
    
    
    
    .

References

  • Maruyama, Y., et al. (2012). "Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells."[1] PLoS ONE. Link

  • Ohsu, T., et al. (2010). "Involvement of the Calcium-sensing Receptor in Human Taste Perception." Journal of Biological Chemistry. Link

  • Zhang, H., et al. (2015).[3][4] "

    
    -Glutamyl cysteine and 
    
    
    
    -glutamyl valine inhibit TNF-
    
    
    signaling in intestinal epithelial cells and reduce inflammation in a mouse model of colitis via allosteric activation of the calcium-sensing receptor."[4] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link
  • Serebryany, E., et al. (2019).

    
    -glutamyl peptides 
    
    
    
    -glutamyl-valine and
    
    
    -glutamyl-valyl-glycine in Saccharomyces cerevisiae." PLoS ONE. Link
  • Amino, Y., et al. (2016).[5] "Structure-CaSR-Activity Relation of Kokumi

    
    -Glutamyl Peptides." Chemical and Pharmaceutical Bulletin. Link
    

Sources

Foundational

Engineering Calcium-Sensing Receptor (CaSR) Agonist Peptides: A Technical Guide to Mechanistic Profiling and Assay Validation

Executive Summary The calcium-sensing receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) that plays a paramount role in systemic calcium homeostasis. While first-generation calcimimetics (e.g., cinacalcet) va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The calcium-sensing receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) that plays a paramount role in systemic calcium homeostasis. While first-generation calcimimetics (e.g., cinacalcet) validated CaSR as a therapeutic target for secondary hyperparathyroidism (SHPT), their hydrophobic small-molecule nature and allosteric binding within the transmembrane domain presented pharmacokinetic limitations[1]. The development of synthetic peptide agonists, notably etelcalcetide (AMG 416), represents a paradigm shift. Etelcalcetide is a synthetic peptide consisting of D-amino acids linked to an L-cysteine, which acts as a direct allosteric activator by binding to the extracellular domain of the CaSR[2].

This whitepaper provides an in-depth mechanistic analysis of CaSR peptide agonists, synthesizes quantitative pharmacological data, and establishes self-validating experimental protocols for evaluating novel calcimimetics in preclinical drug discovery.

Mechanistic Foundation: CaSR Signaling and Peptide Allostery

To design robust assays, one must first deconstruct the target's signal transduction architecture. The CaSR is highly pleiotropic, capable of coupling to multiple G-protein subfamilies depending on the cellular context[3][4].

When a peptide agonist like etelcalcetide binds to the extracellular domain, it enhances the receptor's sensitivity to endogenous extracellular calcium[1][5]. This allosteric modulation triggers two primary proximal signaling cascades in parathyroid chief cells and recombinant expression systems (e.g., HEK-293T)[6]:

  • Gq/11 Pathway Activation: The activated CaSR couples to Gq/11, stimulating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[7]. IP3 binds to receptors on the endoplasmic reticulum (ER), triggering a rapid, transient release of intracellular calcium (

    
    )[7].
    
  • Gi/o Pathway Activation: Concurrently, CaSR couples to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a precipitous drop in intracellular cyclic AMP (cAMP) levels[6].

Both pathways eventually converge on downstream kinases, including the ERK1/2 MAPK cascade, which regulates parathyroid hormone (PTH) synthesis and cellular proliferation[8].

CaSR_Signaling Agonist Peptide Agonist (e.g., Etelcalcetide) CaSR Calcium-Sensing Receptor (CaSR) Agonist->CaSR Allosteric Binding Gq Gq/11 Protein CaSR->Gq Activates Gi Gi/o Protein CaSR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases ER ER Calcium Release IP3->ER ERK ERK1/2 MAPK Pathway DAG->ERK PTH Inhibition of PTH Secretion cAMP->PTH Reduced cAMP suppresses PTH ER->ERK ERK->PTH

Fig 1: CaSR dual-signaling cascade via Gq/11 and Gi/o pathways modulating PTH secretion.

Quantitative Pharmacological Profiling

Evaluating a CaSR peptide agonist requires orthogonal assays to ensure the observed potency is not an artifact of signal amplification. Etelcalcetide serves as the gold-standard reference compound. It is highly selective for CaSR over a panel of 33 other receptors and ion channels[9].

Below is a consolidated pharmacological profile of Etelcalcetide across different assay modalities. Notice the divergence in


 values between proximal (IP1) and distal (

) readouts. This is a classic hallmark of GPCR receptor reserve (spare receptors), where maximal downstream calcium mobilization is achieved at fractional receptor occupancy.
Table 1: Pharmacological Profile of Etelcalcetide (AMG 416)
Assay ModalityTarget / ReadoutCell SystemApparent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Reference
Intracellular Calcium Mobilization

Flux (Fluorescence)
HEK-293T (hCaSR)0.53 µM[10]
Inositol Phosphate Accumulation IP1 (HTRF)HEK-293T (hCaSR)25.0 µM[11]
Functional Hormone Secretion PTH SuppressionPrimary Rat Parathyroid0.36 µM[9][10]
In Vivo Efficacy Plasma PTH ReductionRat 5/6 Nephrectomy ModelDose-dependent (0.3-3 mg/kg)[9][10]

Self-Validating Experimental Protocols

To engineer a trustworthy screening cascade for novel CaSR peptides, we employ a two-tiered in vitro approach: a high-throughput distal readout (FLIPR Calcium Assay) followed by a proximal target-engagement readout (IP1 Accumulation).

Protocol 1: High-Throughput Intracellular Calcium Mobilization (FLIPR)

Scientific Rationale (The "Why"): The FLIPR (Fluorometric Imaging Plate Reader) assay measures real-time cytosolic calcium flux[12]. We utilize a homogeneous "mix-and-read" calcium-sensitive dye (e.g., Fluo-4 or Calcium 4 Kit). Crucially, we incorporate Probenecid in the loading buffer. Probenecid is an inhibitor of organic anion transporters; without it, the cells will actively extrude the fluorescent dye into the extracellular space, leading to high background noise and rapid signal decay[12].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293T cells stably expressing human CaSR at

    
     cells/well in a 384-well black-wall, clear-bottom microplate[12]. Culture overnight in DMEM supplemented with 10% FBS at 37°C, 5% 
    
    
    
    .
  • Dye Loading: Reconstitute the FLIPR Calcium Assay dye in 1X Hank's Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4)[12]. Add Probenecid to a final concentration of 2.5 mM[12].

  • Incubation: Remove the culture media and add 25 µL/well of the dye loading buffer. Incubate for 60 minutes at 37°C. Note: Do not wash the cells post-incubation if using quench-based technology (QBT), as washing detaches HEK cells and diminishes the signal[12].

  • Compound Preparation: Prepare 5X concentrated serial dilutions of the peptide agonist (e.g., Etelcalcetide) in HBSS + 20 mM HEPES. Ensure the basal extracellular calcium concentration in the buffer is clamped at 1.2 mM, as peptide allostery is calcium-dependent[11].

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation 485 nm / Emission 525 nm) for 10 seconds.

  • Stimulation: Automatically dispense 6.25 µL of the 5X compound into the wells. Continue recording fluorescence at 1-second intervals for 3 minutes to capture the transient

    
     peak[12][13].
    
  • Data Analysis: Calculate the response as Maximum minus Minimum relative fluorescence units (RFU). Fit the dose-response curve using a 4-parameter logistic regression to determine the

    
    .
    

FLIPR_Workflow Step1 1. Cell Seeding (HEK-293T hCaSR) Step2 2. Dye Loading (+ Probenecid) Step1->Step2 Step3 3. Peptide Agonist Addition (1.2mM Ca2+) Step2->Step3 Step4 4. Kinetic Readout (Exc: 485nm / Em: 525nm) Step3->Step4 Step5 5. 4-Parameter Logistic Fitting Step4->Step5

Fig 2: Step-by-step workflow for the FLIPR high-throughput calcium mobilization assay.

Protocol 2: Proximal Gq Activation via IP1 Accumulation Assay

Scientific Rationale (The "Why"): While calcium flux is highly sensitive, it is a distal event subject to signal amplification. To confirm direct Gq coupling, we must measure inositol phosphates. IP3 is the direct product of PLC, but it has a half-life of seconds, making it impossible to measure reliably in high-throughput formats. Therefore, we measure IP1 (a downstream metabolite of IP3) and treat the cells with Lithium Chloride (LiCl) . LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 into myo-inositol. This traps IP1 inside the cell, allowing it to accumulate over time into a stable, measurable pool[11].

Step-by-Step Methodology:

  • Cell Stimulation: Resuspend HEK-293T hCaSR cells in stimulation buffer (10 mM HEPES, 1 mM

    
    , 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, pH 7.4) supplemented with 50 mM LiCl .
    
  • Agonist Incubation: Plate cells at

    
     cells/well in a 384-well white microplate. Add serial dilutions of the peptide agonist. Incubate for 60 minutes at 37°C. The extended incubation allows IP1 to accumulate linearly due to the LiCl block.
    
  • Lysis and Detection (HTRF): Add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents: IP1-d2 conjugate (acceptor) and Anti-IP1 Cryptate (donor) formulated in cell lysis buffer.

  • Equilibration: Incubate for 60 minutes at room temperature in the dark. The endogenous IP1 generated by the cells competes with the IP1-d2 conjugate for binding to the Cryptate antibody.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader. Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm). A decrease in the FRET signal indicates an increase in cellular IP1 accumulation.

Clinical Translation and Future Perspectives

The translation of peptide-based CaSR agonists from bench to bedside has resolved critical compliance and pharmacokinetic issues in the management of secondary hyperparathyroidism. Unlike oral small molecules, etelcalcetide is administered intravenously at the end of each hemodialysis session[2][14]. Its peptide backbone, composed of D-amino acids, resists endogenous proteolytic degradation, while its reversible disulfide exchange with serum albumin extends its elimination half-life to 3-4 days, perfectly matching the tri-weekly hemodialysis schedule[14][15].

By utilizing the rigorously validated, mechanistically grounded assay cascades detailed in this guide, development scientists can confidently identify the next generation of biased or allosteric peptide modulators targeting the calcium-sensing receptor.

References

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit - Molecular Devices. moleculardevices.com.
  • Etelcalcetide: Uses & Dosage | MIMS Singapore. mims.com.
  • Etelcalcetide - Wikipedia. wikipedia.org.
  • Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC. nih.gov.
  • ETELCALCETIDE - Inxight Drugs. ncats.io.
  • What is the mechanism of Etelcalcetide? - Patsnap Synapse. patsnap.com.
  • SP469ETELCALCETIDE (ONO-5163, AMG 416), AN INTRAVENOUSLY AVAILABLE ALLOSTERIC MODULATOR OF THE CALCIUM-SENSING RECEPTOR, EFFECTIVELY CONTROLS PLASMA PARATHYROID HORMONE LEVELS IN A RAT CHRONIC RENAL INSUFFICIENT MODEL WITH SECONDARY HYPERPARATHYROIDISM - Oxford Academic. oup.com.
  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. springernature.com.
  • PRODUCT INFORMATION - Cayman Chemical. caymanchem.com.
  • Multiplexed imaging of G-proteins and ERK activity upon activation of CaSR - ResearchGate. researchgate.net.
  • AMG 416 activates the human CaSR in vitro in the presence and absence... - ResearchGate. researchgate.net.
  • Parsabiv h-3995 - EMA. europa.eu.
  • The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines - MDPI. mdpi.com.
  • Biosensor imaging of G protein mediated Signaling Pathways Activated Immediately Downstream of CaSR | bioRxiv. biorxiv.org.
  • Promiscuous G-protein activation by the calcium-sensing receptor - PMC - NIH. nih.gov.
  • Heterogeneity of G protein activation by the calcium-sensing receptor - PMC - NIH. nih.gov.

Sources

Exploratory

Unlocking the Kokumi Phenomenon: A Technical Guide to the Biosynthesis and Receptor Pharmacology of the γ-EVG Peptide

Executive Summary In the evolving landscape of food science and molecular gastronomy, the pursuit of palatability without compromising nutritional integrity has led to the discovery of "kokumi" substances. Among these, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of food science and molecular gastronomy, the pursuit of palatability without compromising nutritional integrity has led to the discovery of "kokumi" substances. Among these, the tripeptide γ-Glutamyl-Valyl-Glycine (γ-EVG) stands out as a critical biological modulator. This whitepaper provides a rigorous, deep-dive analysis into the biological function, receptor pharmacology, and enzymatic synthesis of γ-EVG. Designed for researchers and drug development professionals, this guide synthesizes current literature with field-proven experimental methodologies to establish a comprehensive framework for working with this potent peptide.

The Biochemical Paradigm of Kokumi and γ-EVG

The Japanese term koku describes a multisensory mouthfeel characterized by thickness, richness, complexity, and continuity[1]. While umami imparts a savory taste, kokumi substances do not inherently possess a taste of their own at typical concentrations; instead, they function as flavor modifiers that amplify basic tastes and enhance overall mouthfulness[2].

Historically, the first isolated kokumi peptide was glutathione (γ-Glu-Cys-Gly, GSH), found abundantly in garlic extract[1]. However, extensive profiling of fermented foods—such as soy sauce, beer, cheese, and sourdough—has identified γ-EVG as the most potent kokumi compound to date[1]. Structurally distinguished by an atypical γ-peptide bond between the gamma-carboxyl group of glutamic acid and the amino group of valine, γ-EVG exhibits remarkable resistance to proteolytic cleavage[3]. Notably, its sensory activity is reported to be 12.8-fold stronger than that of baseline GSH [2].

Beyond flavor enhancement, γ-EVG plays a crucial physiological role in modern dietetics. By amplifying mouthfeel, γ-glutamyl peptides allow for the significant reduction of salt, sugar, and fat in food formulations without a perceived loss of palatability[1]. Furthermore, γ-EVG effectively dampens the perception of bitterness in plant-based ingredients, making it an invaluable tool in the formulation of sustainable, plant-forward diets[2].

Receptor Pharmacology: The Calcium-Sensing Receptor (CaSR) Axis

The biological function of γ-EVG is primarily mediated through the Calcium-Sensing Receptor (CaSR) , a Class C G-protein-coupled receptor (GPCR) predominantly expressed in the parathyroid gland, kidneys, and gustatory tissues (taste buds)[1].

Mechanistically, γ-EVG functions as a positive allosteric modulator (PAM), though recent mutagenesis studies suggest that specific residues of γ-EVG may also contribute to binding at the orthosteric ligand site of the CaSR[4].

Causality in Signaling: When extracellular calcium (Ca²⁺) binds to the orthosteric site of CaSR, the receptor undergoes a conformational change. The binding of γ-EVG stabilizes this active conformation, effectively lowering the EC₅₀ for calcium. This activation triggers the Gq-protein signaling cascade, leading to the activation of Phospholipase C (PLC), the generation of Inositol Trisphosphate (IP₃), and the subsequent release of intracellular calcium[4]. In the oral cavity, this intracellular calcium spike in taste receptor cells translates into the complex neurological perception of kokumi.

CaSR_Signaling EVG γ-EVG Peptide (CaSR Modulator) CaSR Calcium-Sensing Receptor (CaSR) (Class C GPCR) EVG->CaSR Ca2 Extracellular Ca2+ (Orthosteric Agonist) Ca2->CaSR Gq Gq Protein Activation CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Taste Kokumi Taste Perception (Thick, Rich, Continuous) CaRelease->Taste

Molecular signaling cascade of γ-EVG activating the Calcium-Sensing Receptor (CaSR).

Biosynthetic Machineries and Metabolic Flux

The biosynthesis of γ-EVG is intrinsically linked to the degradation of proteins and the metabolism of glutathione. In both industrial fermentation and endogenous yeast (Saccharomyces cerevisiae) metabolism, the primary enzymatic driver is γ-Glutamyltransferase (GGT) [1],[5].

GGT operates via a two-step "ping-pong" catalytic mechanism[3]:

  • Acylation: GGT cleaves the γ-glutamyl group from a donor molecule (such as GSH or L-Glutamine) to form a γ-glutamyl-enzyme intermediate.

  • Transpeptidation: The enzyme transfers this γ-glutamyl moiety to an acceptor molecule. In the case of γ-EVG, the acceptor is the dipeptide Val-Gly (VG)[5],[3].

Metabolic Origins: The Val-Gly acceptor is typically derived from the degradation of cereal proteins (e.g., barley protein in beer brewing)[1]. In yeast models, the intracellular concentration of γ-EVG is tightly regulated by specific transporters and peptidases. For instance, Opt1p serves as the primary importer of γ-EVG from the extracellular medium, while Dug1p , a Cys-Gly dipeptidase, plays an essential role in hydrolyzing the Val-Gly precursor, thereby regulating the substrate pool available for γ-EVG synthesis[5],[3].

Biosynthesis GSH Glutathione (GSH) (γ-Glu Donor) GGT γ-Glutamyltransferase (Ping-Pong Mechanism) GSH->GGT Acylation VG Val-Gly Dipeptide (Acceptor) VG->GGT Binding EVG γ-EVG (γ-Glu-Val-Gly) GGT->EVG Transpeptidation CysGly Cys-Gly (Byproduct) GGT->CysGly Release

GGT-catalyzed ping-pong biosynthetic pathway of γ-EVG from GSH and Val-Gly.

Quantitative Profiling of Kokumi Peptides

To contextualize the potency of γ-EVG, the following table summarizes the key quantitative and qualitative attributes of prominent γ-glutamyl peptides found in fermented matrices.

PeptidePrimary DonorPrimary AcceptorSensory CharacteristicRelative Potency (vs GSH)Common Natural Sources
Glutathione (GSH) GlutamateCys-GlyBaseline Kokumi1.0xYeast extract, Garlic
γ-Glu-Val (γ-EV) γ-ECG / GSHValineBitterness MaskingModerateBarley, Miso
γ-Glu-Glu (γ-EE) GlutamineGlutamateRichness, ContinuityLow-ModerateSourdough, Cheese
γ-Glu-Val-Gly (γ-EVG) GSH / GlnVal-GlyIntense Thickness, Richness12.8x Beer, Wheat Bran, Miso

Data synthesized from comparative sensory studies on fermented cereal processing by-products[1],[2].

Methodological Framework: Synthesis and Validation

As a Senior Application Scientist, ensuring reproducibility requires protocols that are mechanically sound and self-validating. Below are the optimized methodologies for synthesizing γ-EVG and validating its biological function.

Protocol A: Enzymatic Synthesis of γ-EVG via Bovine Milk GGT (BoGGT)

Recent advancements have demonstrated that BoGGT is a highly efficient biocatalyst for γ-EVG production[6].

Scientist's Insight on Causality: We utilize membrane-free BoGGT because the removal of the membrane-anchoring domain reduces steric hindrance, significantly increasing transpeptidase activity toward bulky peptide acceptors like Val-Gly[6]. Furthermore, the reaction is driven at an alkaline pH (8.5). This specific pH deprotonates the N-terminal amine of the Val-Gly dipeptide, maximizing its nucleophilicity to attack the γ-glutamyl-enzyme intermediate, thereby favoring transpeptidation over simple hydrolysis.

  • Substrate Preparation: Prepare a reaction buffer containing 100 mM Val-Gly (acceptor) and 20 mM L-Glutamine (donor)[6]. Note: The 5:1 acceptor-to-donor ratio is critical to minimize autotranspeptidation (the formation of γ-Glu-Gln).

  • Enzyme Activation: Add 1.2 U/mL of membrane-free BoGGT to the substrate mixture[6].

  • Incubation: Incubate the reaction mixture at exactly 37 °C and maintain the pH at 8.5 for 2 to 4 hours[6].

  • Reaction Termination: Heat the mixture to 90 °C for 10 minutes. This thermal denaturation permanently inactivates BoGGT, preventing the reverse hydrolysis of the newly formed γ-EVG.

  • Quantification: Centrifuge the lysate to remove denatured proteins. Analyze the supernatant via LC-MS/MS. Under these optimized conditions, expect a yield of approximately 13.1 mM γ-EVG[6].

Workflow Prep Step 1: Substrate Preparation 100 mM Val-Gly + 20 mM Gln Enzyme Step 2: Enzyme Addition 1.2 U/mL Membrane-Free BoGGT Prep->Enzyme Incubate Step 3: Incubation pH 8.5, 37°C for 2-4 hours Enzyme->Incubate Terminate Step 4: Reaction Termination Heat Inactivation (90°C, 10 min) Incubate->Terminate Analyze Step 5: LC-MS/MS Quantification Target Yield: 13.1 mM γ-EVG Terminate->Analyze

Step-by-step experimental workflow for the enzymatic synthesis of γ-EVG using BoGGT.

Protocol B: In Vitro CaSR Activation Assay (Functional Validation)

To validate the biological activity of the synthesized γ-EVG, an intracellular calcium mobilization assay is employed.

Scientist's Insight on Causality: Because γ-EVG acts primarily as a positive allosteric modulator (PAM), it will not induce a strong signal in the absolute absence of calcium. Therefore, the assay must be "primed" with a sub-threshold concentration of extracellular Ca²⁺ (the orthosteric agonist) to observe the leftward shift in the dose-response curve induced by γ-EVG.

  • Cell Culture: Seed HEK293 cells stably transfected with the human CaSR gene into a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 45 minutes at 37 °C.

  • Ligand Application: Wash the cells and apply a baseline buffer containing 0.5 mM CaCl₂ (sub-maximal priming dose). Subsequently, inject varying concentrations of the synthesized γ-EVG (0.1 mM to 10 mM).

  • Kinetic Reading: Monitor the transient increase in intracellular calcium by measuring fluorescence (Excitation: 494 nm / Emission: 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the EC₅₀ shift to quantify the kokumi potency.

Conclusion

The γ-EVG peptide represents a paradigm shift in flavor chemistry and nutritional science. By leveraging the GGT-mediated transpeptidation pathway, researchers can efficiently synthesize this highly potent kokumi compound[6],[3]. Its unique ability to activate the Calcium-Sensing Receptor (CaSR) not only amplifies mouthfeel but provides a critical biological mechanism for masking bitterness and reducing reliance on unhealthy dietary additives like excess salt and fat[1],[2],[4]. As biotechnological applications expand, mastering the synthesis and receptor pharmacology of γ-EVG will be paramount for the next generation of food and therapeutic developments.

References

  • Koku Sensation and Kokumi Substance: New Opportunities to Increase Palatability in Plant-Based Products Food Science and Nutrition Cases (2024)[Link]

  • Elucidation of the Molecular Mechanism of Bovine Milk γ-Glutamyltransferase Catalyzed Formation of γ-Glutamyl-Valyl-Glycine Journal of Agricultural and Food Chemistry (2023)[Link]

  • Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients MDPI - Foods (2023)[Link]

  • Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae PLoS One / PMC (2019)[Link]

  • Volatile medium-chain lactones function as taste modifiers, kokumi substances, by activating the calcium-sensing receptor in the oral cavity ResearchGate / Food Research International (2026)[Link]

Sources

Foundational

H-gGlu-Val-Gly-OH molecular weight and CAS number

Technical Whitepaper: -L-Glutamyl-L-Valyl-Glycine ( -EVG) The Molecular Architect of Kokumi: Structural Dynamics, Synthesis, and CaSR Activation Executive Summary -L-Glutamyl-L-Valyl-Glycine (H- Glu-Val-Gly-OH), commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: -L-Glutamyl-L-Valyl-Glycine ( -EVG)

The Molecular Architect of Kokumi: Structural Dynamics, Synthesis, and CaSR Activation

Executive Summary

-L-Glutamyl-L-Valyl-Glycine  (H-

Glu-Val-Gly-OH), commonly abbreviated as

-EVG
, is a naturally occurring tripeptide and a potent "Kokumi" substance. Unlike the five basic tastes, Kokumi does not elicit a specific flavor profile but rather modulates the sensory perception of other tastants, enhancing mouthfulness, continuity, and complexity .

This guide provides a rigorous technical analysis of


-EVG, moving from its fundamental physicochemical identity to its agonistic activity on the Calcium-Sensing Receptor (CaSR) and industrial synthesis protocols.
Part 1: Chemical Identity & Physicochemical Properties

The structural uniqueness of


-EVG lies in the gamma-peptide bond  between the glutamic acid and valine residues. Unlike the standard alpha-linkage, the gamma-carboxyl group of glutamate participates in the peptide bond, leaving the alpha-amino and alpha-carboxyl groups free. This structural motif confers resistance to standard proteases and high specificity for the CaSR binding pocket.
Core Data Table[1]
PropertySpecification
Chemical Name

-L-Glutamyl-L-Valyl-Glycine
Common Abbreviations

-EVG, H-

Glu-Val-Gly-OH, Kokumi Peptide
CAS Registry Number 38837-70-6
Molecular Weight 303.31 g/mol
Molecular Formula

pKa Values (Calc.)

-COOH: ~2.1 |

-NH

: ~9.5 | C-term COOH: ~3.6
Solubility Highly soluble in water; insoluble in non-polar organic solvents.
Stability Stable in aqueous solution at pH 4–8; resistant to aminopeptidases due to

-linkage.
Part 2: Biological Mechanism (The "Why")

The sensory efficacy of


-EVG is defined by its interaction with the Calcium-Sensing Receptor (CaSR) , a Class C G-protein coupled receptor (GPCR). While Glutathione (GSH) is the prototype Kokumi peptide, 

-EVG exhibits 12.8-fold higher potency than GSH in activating CaSR.
Mechanism of Action: Allosteric Modulation

-EVG binds to the Venus Flytrap Domain (VFT)  of the CaSR. This binding stabilizes the active conformation of the receptor, lowering the threshold for activation by extracellular calcium (

) and aromatic amino acids.

Signaling Cascade:

  • Ligand Binding:

    
    -EVG binds to the VFT domain of CaSR expressed on Type II/III taste cells.
    
  • G-Protein Coupling: Activation of

    
    .
    
  • Second Messengers: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.

  • Calcium Flux: IP3 triggers

    
     release from the endoplasmic reticulum.
    
  • Neurotransmission: Intracellular

    
     rise triggers the release of neurotransmitters (e.g., ATP, Serotonin) via CALHM1/3 channels, signaling "richness" to the gustatory cortex.
    
Visualization: CaSR Signaling Pathway

CaSR_Signaling Ligand γ-EVG (Ligand) CaSR CaSR (Venus Flytrap Domain) Ligand->CaSR Allosteric Binding G_Protein Gαq/11 Protein CaSR->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds IP3R Ca_Release Intracellular Ca2+ Release ER->Ca_Release Efflux Channel CALHM1/3 Channel Opening Ca_Release->Channel Triggers Brain Gustatory Cortex (Mouthfulness Perception) Channel->Brain Neurotransmitter Release (ATP)

Figure 1: Signal transduction pathway of


-EVG in gustatory cells, leading to the perception of Kokumi.
Part 3: Synthesis & Production Protocols

For research and industrial applications, isolation from natural sources (e.g., yeast extract, garlic) is inefficient due to low abundance. Enzymatic synthesis is the preferred method, utilizing


-Glutamyltranspeptidase (GGT) to transfer the glutamyl moiety to a dipeptide acceptor.
Protocol: Enzymatic Synthesis using GGT

Principle: The enzyme GGT catalyzes the transfer of the


-glutamyl group from a donor (L-Glutamine) to an acceptor dipeptide (Val-Gly).[2][3]

Reagents:

  • Enzyme: GGT (Source: Escherichia coli K-12 or Bacillus subtilis). Activity > 1.0 U/mL.

  • Donor: L-Glutamine (200 mM).

  • Acceptor: L-Valyl-Glycine (Val-Gly) (200 mM).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 9.0).

Workflow:

  • Reaction Setup: Dissolve L-Gln and Val-Gly in the phosphate buffer.

  • Initiation: Add GGT enzyme to the mixture.

  • Incubation: Incubate at 37°C for 3–5 hours .

  • Monitoring: Monitor the reaction via HPLC (see Part 4). The reaction will produce

    
    -EVG and Ammonia (
    
    
    
    ).
  • Termination: Stop reaction by heating at 100°C for 5 minutes or adjusting pH to < 3.0 with HCl.

  • Purification: Use ion-exchange chromatography (Dowex 1x8, acetate form) followed by preparative HPLC.

Visualization: Enzymatic Synthesis Logic

Synthesis_Workflow Substrates Substrates: L-Glutamine (Donor) Val-Gly (Acceptor) Enzyme Enzyme: GGT (pH 9.0, 37°C) Substrates->Enzyme Binding Intermediate γ-Glutamyl-Enzyme Intermediate Enzyme->Intermediate Acylation Product Product: γ-EVG Intermediate->Product Transpeptidation (Transfer to Val-Gly) Byproduct Byproduct: Ammonia Intermediate->Byproduct Deamidation

Figure 2: Enzymatic transpeptidation mechanism for high-yield


-EVG production.
Part 4: Quality Control & Analytics

To validate the synthesized or purchased peptide, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is required.

Analytical Protocol (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0% B for 2 min, linear gradient to 20% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm (Peptide bond absorption).

    • MS (ESI+): Target m/z 304.31

      
      .
      
  • Retention Time:

    
    -EVG typically elutes earlier than 
    
    
    
    -peptides due to the polarity of the free
    
    
    -amino/carboxyl group on the glutamate.

Self-Validation Check: If the peak at m/z 304.31 is absent, check for hydrolysis products:

  • Val-Gly: m/z ~175.

  • Glutamic Acid: m/z ~148.

References
  • FDA/CFSAN. (2025). Substance Registration: Gamma-Glutamyl-Valyl-Glycine (CAS 38837-70-6).[4][5][6] U.S. Food and Drug Administration. Link

  • PubChem. (2025).[7] Compound Summary: Gamma-glutamyl-valyl-glycine (CID 25099093).[7] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[8] Gamma-Glutamyl-valyl-glycine: Structure and Properties. BenchChem Database. Link

  • Maruyama, Y., et al. (2012).[9] Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells.[9][10][11] PLoS ONE. Link

  • Kuroda, M., et al. (2013).

    
    -Glu-Val-Gly, in Fermented Seasoning. Journal of Agricultural and Food Chemistry. Link
    

Sources

Exploratory

Endogenous gamma-glutamyl peptides in soy sauce

Endogenous -Glutamyl Peptides in Soy Sauce: Molecular Architecture, Biosynthesis, and Therapeutic Potential Executive Summary For decades, soy sauce was analyzed primarily through the lens of flavor chemistry, dominated...

Author: BenchChem Technical Support Team. Date: March 2026

Endogenous -Glutamyl Peptides in Soy Sauce: Molecular Architecture, Biosynthesis, and Therapeutic Potential

Executive Summary

For decades, soy sauce was analyzed primarily through the lens of flavor chemistry, dominated by the study of free glutamate (Umami) and Maillard reaction products. However, recent advances in metabolomics have isolated a distinct class of endogenous compounds: gamma-glutamyl peptides (


-GPs) .

Unlike canonical


-peptides, 

-GPs possess a unique isopeptide bond resistant to gastrointestinal proteolysis.[1] This structural resilience, combined with their potent activation of the Calcium-Sensing Receptor (CaSR), positions them not merely as flavor enhancers ("Kokumi"), but as bioactive scaffolds with significant potential in drug delivery and metabolic therapeutics. This guide synthesizes the mechanistic, biosynthetic, and analytical frameworks necessary for researchers to exploit these compounds.

Part 1: Molecular Architecture & The Kokumi Phenomenon

The Gamma-Linkage Advantage

The defining feature of these peptides is the linkage between the


-carboxyl group of glutamate and the 

-amino group of a second amino acid.[2]
  • Canonical Peptide:

    
    -Glu-Val (Susceptible to aminopeptidases).
    
  • Isopeptide:

    
    -Glu-Val (Resistant to luminal proteases).
    

This resistance is the "Trustworthiness" pillar of their potential as oral drug candidates. They survive the stomach and small intestine to interact with colonic receptors or enter systemic circulation via the PepT1 transporter.

The CaSR Mechanism (Kokumi)

While "Umami" is the taste of glutamate, "Kokumi" is a sensation of thickness, continuity, and mouthfulness.[3][4] The molecular trigger is the Calcium-Sensing Receptor (CaSR) , a Class C G-Protein Coupled Receptor (GPCR) found in taste buds, but critically, also in the parathyroid, kidney, and gut.

Mechanism of Action:


-GPs do not activate the receptor alone (orthosteric). Instead, they act as positive allosteric modulators (PAMs) . They bind to the Venus Flytrap Domain (VFT) of the CaSR, lowering the threshold for activation by extracellular calcium (

).
Experimental Insight:

In drug development assays,


-Glu-Val-Gly has been shown to be 1000x more potent than Glutathione (GSH) in CaSR activation. This structure-activity relationship (SAR) suggests that the hydrophobicity of the C-terminal residue drives receptor affinity.

Figure 1: The CaSR signaling cascade.


-GPs act as allosteric modulators, amplifying the signal transduction pathway initiated by calcium ions.

Part 2: Enzymatic Biosynthesis in Fermentation

The presence of


-GPs in soy sauce is not accidental; it is a direct product of the enzymatic machinery of Aspergillus oryzae (Koji mold) during the Moromi (mash) stage.
The Engine: Gamma-Glutamyl Transpeptidase (GGT)

The critical enzyme is Gamma-Glutamyl Transpeptidase (GGT) (EC 2.3.2.2).[5][6] Unlike proteases that degrade proteins, GGT is an architect. It cleaves the


-glutamyl moiety from a donor (usually Glutamine or Glutamic Acid) and transfers it to an acceptor amino acid or peptide.

The Reaction:



Optimization for High Yield

In industrial fermentation or bioreactor simulation, maximizing


-GP yield requires controlling specific variables:
  • Substrate Ratio: A high concentration of Glutamine (from wheat gluten hydrolysis) relative to acceptor amino acids drives the transpeptidation forward.

  • pH Sensitivity: GGT activity in A. oryzae is optimal around pH 7.0–9.0. However, soy sauce fermentation drops to pH 4.5–5.0. This implies most

    
    -GP synthesis occurs in the early stages of Koji fermentation before acidogenic bacteria (like Tetragenococcus halophilus) lower the pH.
    

Figure 2: The biosynthetic pathway of


-GPs during soy sauce fermentation, highlighting the critical role of GGT in the early Moromi stage.

Part 3: Analytical Characterization (Protocol)

To validate the presence of these peptides, a robust LC-MS/MS protocol is required. Standard UV detection is insufficient due to the lack of chromophores in many


-GPs and the complex matrix of soy sauce.
Sample Preparation (Self-Validating Step)

Soy sauce is a high-salt, high-protein matrix. Direct injection ruins mass spec sources.

  • Step 1: Dilute sample 1:10 with 0.1% Formic Acid.

  • Step 2: Solid Phase Extraction (SPE) using a C18 cartridge (to remove hydrophobic proteins) or Ultrafiltration (3 kDa MWCO) to remove macromolecules.

  • Validation: Spike the sample with a stable isotope standard (e.g.,

    
    -Glu-Val-d8) prior to SPE to calculate recovery rates.
    
LC-MS/MS Methodology
  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 for short, polar dipeptides to ensure retention and separation from the salt front. Alternatively, a high-strength silica C18 (T3 type) can be used with high aqueous stability.

Table 1: Target MRM Transitions for Key


-GPs 
Compound NamePrecursor Ion (

)

Product Ion (

)
Collision Energy (eV)Retention Time (min)*

-Glu-Val
247.1118.1 (Val)184.2

-Glu-Leu
261.1132.1 (Leu)205.1

-Glu-Cys
251.1122.0 (Cys)153.8

-Glu-Val-Gly
304.1175.1 (Val-Gly)224.5
Glutathione (GSH) 308.1179.0 (Cys-Gly)253.5

*Retention times are illustrative for a C18 column; HILIC will differ.

Part 4: Functional Applications & Therapeutic Relevance

For the drug development audience, the value of soy sauce-derived


-GPs extends beyond food science.
Bioavailability & Pharmacokinetics

The


-peptide bond renders these molecules resistant to cytosolic peptidases.
  • Transport: They are substrates for PepT1 (SLC15A1), allowing active transport across the intestinal epithelium.

  • Stability: Unlike GSH, which is rapidly hydrolyzed,

    
    -Glu-Val has a significantly longer half-life in plasma, making it an excellent candidate for oral delivery of amino acid conjugates.
    
Anti-Inflammatory Potential

Recent studies indicate that CaSR activation by


-GPs in the gut exerts an anti-inflammatory effect.[2][5][7]
  • Mechanism: Activation of CaSR in intestinal epithelial cells downregulates TNF-

    
     induced pro-inflammatory cytokines (IL-6, IL-8).
    
  • Application: Potential nutraceutical adjuncts for IBD (Inflammatory Bowel Disease) or metabolic syndrome management.

References

  • Kuroda, M., et al. (2013). "Determination and quantification of the kokumi peptide, γ-glutamyl-valyl-glycine, in commercial soy sauces." Food Chemistry. Link

  • Maruyama, Y., et al. (2012).[8] "Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells."[1][3][4][8][9] PLoS ONE. Link

  • Yang, J., et al. (2019).[3][7] "Gamma-glutamyl peptides: The food source, enzymatic synthesis, kokumi-active and the potential functional properties."[1][7] Trends in Food Science & Technology. Link

  • Toelstede, S., & Hofmann, T. (2009). "Kokumi-active glutamyl peptides in cheeses and their biogeneration by Penicillium roqueforti." Journal of Agricultural and Food Chemistry. Link

  • Suzuki, H., et al. (2002). "Purification and characterization of gamma-glutamyltranspeptidase from Aspergillus oryzae." Journal of Bioscience and Bioengineering. Link

Sources

Foundational

gamma-Glutamyl-Valyl-Glycine flavor enhancing properties

Technical Monograph: -Glutamyl-Valyl-Glycine ( -EVG) Executive Summary -Glutamyl-Valyl-Glycine ( -EVG) represents a pinnacle in the structural evolution of kokumi peptides. Distinct from the five basic tastes, -EVG funct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: -Glutamyl-Valyl-Glycine ( -EVG)

Executive Summary


-Glutamyl-Valyl-Glycine (

-EVG) represents a pinnacle in the structural evolution of kokumi peptides. Distinct from the five basic tastes,

-EVG functions as a potent Positive Allosteric Modulator (PAM) of the Calcium-Sensing Receptor (CaSR). While Glutathione (GSH) has historically served as the reference standard for kokumi activity,

-EVG exhibits a sensory potency approximately 12.8-fold higher than GSH.[1]

This guide details the molecular pharmacodynamics of


-EVG, its enzymatic synthesis via 

-glutamyltranspeptidase (GGT), and rigorous protocols for sensory validation. It is designed for researchers aiming to leverage

-EVG for sodium reduction, fat-mimetic properties, and flavor complexity enhancement.

Molecular Mechanism: CaSR Allosteric Modulation

The flavor-enhancing properties of


-EVG are not mediated by T1R or T2R taste receptors but by the Calcium-Sensing Receptor (CaSR) , a Class C G-protein-coupled receptor (GPCR) expressed in taste bud cells (Type II and III).
Mode of Action

-EVG does not activate the receptor in isolation. Instead, it functions as a type II calcimimetic (sensitizer).
  • Orthosteric Ligands: Calcium (

    
    ) and Magnesium (
    
    
    
    ) ions bind to the Venus Flytrap Domain (VFT) of the receptor.
  • Allosteric Modulation:

    
    -EVG binds to a distinct allosteric site on the VFT. This binding induces a conformational change that lowers the activation threshold for the orthosteric ligands.
    
  • Result: The receptor signals more intensely at physiological calcium levels, perceived by the brain not as a distinct taste, but as enhanced "thickness," "continuity," and "mouthfulness" (the Kokumi triad).

Signal Transduction Pathway

Upon activation, CaSR triggers a G-protein cascade (


), leading to the release of intracellular calcium stores and subsequent neurotransmitter release (ATP/Serotonin).

CaSR_Pathway cluster_extracellular Extracellular Space cluster_membrane Taste Cell Membrane cluster_intracellular Intracellular Signaling Ca Ca²⁺ / Mg²⁺ (Orthosteric Agonist) CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Primary Activation EVG γ-Glu-Val-Gly (Positive Allosteric Modulator) EVG->CaSR Sensitization (Lower Threshold) Gmq Gαq/11 Protein CaSR->Gmq Activation PLC Phospholipase Cβ Gmq->PLC IP3 IP3 Production PLC->IP3 CaRelease Intracellular Ca²⁺ Release (ER Stores) IP3->CaRelease Neuro Neurotransmitter Release (ATP/5-HT) CaRelease->Neuro Depolarization

Figure 1: Signal transduction pathway of


-EVG. The peptide acts as a PAM, amplifying the signal generated by calcium ions, leading to enhanced neurotransmitter release.

Comparative Potency & Structure-Activity Relationship (SAR)

The structural requirement for high-potency kokumi activity involves a


-L-glutamyl moiety at the N-terminus.[2][3] However, the specific amino acid sequence following this moiety dictates the magnitude of the effect.
Potency Data

Quantitative sensory analysis (Threshold tests) reveals the superior efficacy of


-EVG compared to the biological standard, Glutathione.
CompoundStructureRoleRelative Potency (Sensory)
Glutathione (GSH)

-Glu-Cys-Gly
Reference Standard1.0x

-Glu-Val

-Glu-Val
Precursor~2.0x

-Glu-Val-Gly

-Glu-Val-Gly
Target Analyte 12.8x
Calcium (

)
IonOrthosteric AgonistBaseline Activator

Data Source: Derived from Ohsu et al. (2010) and Kuroda et al. (2013).

Why Val-Gly?

The substitution of Cysteine (in GSH) with Valine (in


-EVG) enhances hydrophobicity at the second position. SAR studies indicate that a neutral, aliphatic amino acid at the second position, followed by a glycine at the C-terminus, optimizes the binding affinity to the CaSR allosteric pocket. Furthermore, 

-EVG lacks the thiol (-SH) group of GSH, rendering it more stable against oxidation in food matrices.

Enzymatic Biosynthesis Protocol

While chemical synthesis is possible, it lacks regiospecificity and is cost-prohibitive. The industrial standard utilizes


-glutamyltranspeptidase (GGT)  derived from Escherichia coli or Bacillus species to catalyze a transpeptidation reaction.
Reaction Logic

GGT transfers the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glutamyl moiety from a donor (Glutamine) to an acceptor dipeptide (Val-Gly).[4][5][6]
  • Enzyme: GGT (EC 2.3.2.2)

  • Donor: L-Glutamine (Gln)[6]

  • Acceptor: Valyl-Glycine (Val-Gly)[4][7]

Optimized Workflow
  • Substrate Preparation: Dissolve L-Gln (20-50 mM) and Val-Gly (100 mM) in buffer.

  • Buffer System: Tris-HCl or Borate buffer, pH 8.0 - 9.0. (Note: pH > 9.0 favors hydrolysis over transpeptidation; pH 8.0 is optimal for yield).

  • Incubation: Add GGT (30-60 mU/mL) and incubate at 37°C for 5–7 hours.

  • Termination: Heat inactivation at 100°C for 10 minutes.

Synthesis_Workflow Substrates Substrates: L-Glutamine (Donor) Val-Gly (Acceptor) Reaction Transpeptidation Reaction pH 8.0, 37°C, 5-7 Hours Substrates->Reaction Enzyme Enzyme: GGT (E. coli/Bacillus) Enzyme->Reaction Catalyst Product Target Product: γ-Glu-Val-Gly (γ-EVG) Reaction->Product Byproduct By-product: Ammonia (NH₃) Reaction->Byproduct Optimization Optimization: High Acceptor:Donor ratio (2:1) minimizes hydrolysis Optimization->Reaction

Figure 2: Enzymatic synthesis workflow using GGT. High acceptor concentrations drive the equilibrium toward transpeptidation rather than hydrolysis.

Sensory Evaluation Protocol

To validate the efficacy of


-EVG, a rigorous Descriptive Analysis (DA)  is required. Simple preference tests are insufficient because kokumi modifies texture and time-intensity profiles rather than adding a distinct flavor note.
Panel Calibration

Panelists must be calibrated using reference solutions to distinguish "Umami" from "Kokumi."

  • Umami Reference: 0.5% Monosodium Glutamate (MSG).

  • Kokumi Reference: 0.2% Glutathione (GSH) + 0.5% MSG (to demonstrate the enhancement effect).

  • Control Vehicle: Chicken consommé or 0.5% NaCl solution (Model system).

Evaluation Attributes

Panelists should score the following attributes on a 0–10 linear scale:

  • Impact (Attack): Initial intensity of flavor.

  • Thickness: Perception of viscosity/density without physical thickening agents.

  • Continuity: Duration of the aftertaste (lingering sensation).

  • Mouthfulness: The sensation of the flavor occupying the entire oral cavity.

Validation Experiment (Triangle Test)

To confirm the threshold of perception:

  • Samples: Two cups of Control (0.5% NaCl) and one cup of Treatment (0.5% NaCl + 5 ppm

    
    -EVG).
    
  • Procedure: Randomized, double-blind presentation.

  • Success Criteria: Significant differentiation (p < 0.05) at concentrations as low as 1–5 ppm, confirming the high potency.

Applications & Stability

Sodium Reduction

-EVG enhances the perception of saltiness (saline taste) through CaSR-mediated signal amplification.
  • Application: Reduce NaCl by 30–40% in soups/sauces; add 5–10 ppm

    
    -EVG to restore perceived salt intensity and mouthfeel.
    
Fat Mimetic

The "thickness" attribute of kokumi mimics the mouth-coating sensation of dietary fats.

  • Application: Low-fat dairy or dressings.

    
    -EVG restores the creamy sensation lost when fat is removed.
    
Stability Profile

Unlike Glutathione, which degrades rapidly due to the oxidation of the cysteine thiol group,


-EVG is highly stable in:
  • Heat: Stable at retort temperatures (121°C).

  • pH: Stable in acidic environments (pH 3–7), making it suitable for beverages and fermented products.

References

  • Ohsu, T., et al. (2010). Involvement of the Calcium-Sensing Receptor in Human Taste Perception. Journal of Biological Chemistry. [Link]

  • Kuroda, M., et al. (2013). Structure-Activity Relationship of Kokumi Gamma-Glutamyl Peptides. Flavor. [Link]

  • Fukao, T., & Suzuki, H. (2021). Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase.[4][8][9] Journal of Agricultural and Food Chemistry. [Link][8][9][10]

  • Maruyama, Y., et al. (2012). Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells. PLoS ONE. [Link]

  • Yang, Y., et al. (2019). Recent Developments in the Enzymatic Synthesis of Kokumi γ-Glutamyl Peptides. World Journal of Microbiology and Biotechnology. [Link]

Sources

Protocols & Analytical Methods

Method

Enzymatic synthesis of gamma-Glu-Val-Gly using GGT

Application Note: Enzymatic Synthesis of Kokumi Peptide -Glu-Val-Gly ( -EVG) using GGT -L-Glutamyl-L-Valyl-Glycine via -Glutamyl Transpeptidase Introduction: The "Kokumi" Target -Glutamyl-Valyl-Glycine ( -EVG) is a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis of Kokumi Peptide -Glu-Val-Gly ( -EVG) using GGT


-L-Glutamyl-L-Valyl-Glycine via 

-Glutamyl Transpeptidase

Introduction: The "Kokumi" Target


-Glutamyl-Valyl-Glycine (

-EVG) is a potent "Kokumi" peptide, a flavor enhancer that imparts thickness, continuity, and mouthfulness to food without having a taste of its own. It functions by activating the Calcium-Sensing Receptor (CaSR) on the tongue. Unlike Glutathione (GSH), which is unstable and susceptible to oxidation,

-EVG offers superior stability and a lower sensory threshold, making it a high-value target for food and pharmaceutical development.

Traditional chemical synthesis of


-EVG requires complex protection/deprotection steps. Enzymatic synthesis using 

-Glutamyl Transpeptidase (GGT; EC 2.3.2.2)
offers a "green," stereospecific alternative. However, GGT naturally favors hydrolysis (producing Glutamate) over transpeptidation (producing

-EVG) in aqueous environments.

This guide details a protocol to engineer the reaction equilibrium, suppressing hydrolysis to maximize


-EVG yield using Bacillus-derived GGT. 

Mechanistic Principles

To optimize the synthesis, one must understand the kinetic competition at the enzyme's active site. GGT operates via a Ping-Pong Bi Bi mechanism .

  • Acylation: The

    
    -glutamyl donor (e.g., L-Glutamine) binds to the enzyme, releasing ammonia and forming a covalent 
    
    
    
    -Glutamyl-Enzyme Intermediate
    .
  • Deacylation (The Critical Junction): The intermediate is attacked by a nucleophile.

    • Path A (Desired): Nucleophile is Val-Gly . Result:

      
      -EVG.[1][2]
      
    • Path B (Undesired): Nucleophile is Water . Result: Glutamic Acid (Waste).

Visualization: Kinetic Competition in GGT

The following diagram illustrates the pathway bifurcation that this protocol aims to control.

GGT_Mechanism cluster_0 Phase 1: Acylation cluster_1 Phase 2: Nucleophilic Attack (Competition) GGT Free GGT Enzyme AcylEnz γ-Glu-Enzyme Intermediate GGT->AcylEnz + Donor Donor Donor (L-Glutamine) NH3 Byproduct (NH3) AcylEnz->NH3 Product Product (γ-Glu-Val-Gly) AcylEnz->Product + Val-Gly (Transpeptidation) Waste Waste (Glutamic Acid) AcylEnz->Waste + H2O (Hydrolysis) Acceptor Acceptor (Val-Gly) Water Water (Hydrolysis) Product->GGT Recycle Waste->GGT

Caption: Kinetic competition between Val-Gly (Transpeptidation) and Water (Hydrolysis) for the GGT intermediate.

Critical Reaction Parameters

Success depends on shifting the


 ratio.
ParameterOptimal ConditionScientific Rationale
pH 9.0 – 10.0 High pH deprotonates the amino group of the acceptor (Val-Gly), increasing its nucleophilicity. It also suppresses the reactivity of water [1][2].
Donor L-Glutamine (Gln) Cost-effective compared to GpNA or GSH. High solubility allows high molar concentrations.
Acceptor Val-Gly Must be in molar excess (1.5x to 4x relative to donor) to outcompete water molecules for the active site [3].
Enzyme Bacillus GGT Bacillus amyloliquefaciens or B. subtilis GGTs are preferred over mammalian GGTs due to higher stability and specific activity at alkaline pH [4].
Time 3 - 5 Hours Prolonged incubation leads to secondary hydrolysis (GGT cleaving the product it just made).

Experimental Protocol

Materials
  • Enzyme: Recombinant GGT from Bacillus amyloliquefaciens (Activity > 5 U/mL).

  • Donor: L-Glutamine (Sigma-Aldrich).

  • Acceptor: Val-Gly dipeptide (Bachem or synthesized via solid-phase).

  • Buffer: 100 mM Sodium Carbonate-Bicarbonate (pH 10.0).

  • Stop Solution: 2M Acetic Acid or 1M HCl.

Workflow: Batch Synthesis
  • Substrate Preparation:

    • Dissolve L-Glutamine to a final concentration of 100 mM .

    • Dissolve Val-Gly to a final concentration of 200 mM (2:1 Ratio).

    • Note: Dissolve both in 100 mM Carbonate buffer (pH 10.0). Adjust pH back to 10.0 after dissolution, as amino acids may lower it.

  • Reaction Initiation:

    • Pre-warm substrate solution to 37°C.

    • Add GGT enzyme to a final concentration of 0.1 - 0.5 U/mL .

    • Incubate at 37°C with gentle shaking (150 rpm).

  • Monitoring (Time Course):

    • Sample 100 µL every 60 minutes (0, 1h, 2h, 3h, 4h).

    • Immediately mix sample with 100 µL Stop Solution (Acid) to quench the enzyme.

    • Critical: Do not exceed 5 hours. As Gln depletes, GGT will begin hydrolyzing the

      
      -EVG product.
      
  • Purification (Scale-Up):

    • Load the quenched reaction mixture onto a Dowex 1x8 (Acetate form) anion exchange column.

    • Wash: Distilled water (removes unreacted Val-Gly and Gln, which are zwitterionic/basic at neutral pH).

    • Elute: 0.5 M to 2.0 M Acetic Acid gradient.

      
      -EVG and Glutamic acid bind due to the extra carboxyl groups. 
      
      
      
      -EVG elutes after Glutamic acid due to hydrophobic interaction of the Val-Gly moiety [5].
    • Lyophilize the elution fractions.

Analytical Method (HPLC)

Since


-EVG lacks a strong chromophore, derivatization is recommended for sensitivity, though direct detection at 210 nm is possible for high-concentration synthesis checks.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Derivatization: Pre-column derivatization with AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) or OPA (o-phthalaldehyde) .

  • Mobile Phase A: 20 mM Sodium Acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile (60%) / Water (40%).

  • Gradient: 0-100% B over 20 mins.

  • Detection: Fluorescence (Ex: 250nm, Em: 395nm for AQC).

Process Optimization Workflow

Use the following logic flow to troubleshoot low yields or high byproduct formation.

Optimization_Flow Start Start Synthesis (100mM Gln : 200mM VG) CheckYield Analyze Yield (HPLC) Start->CheckYield Decision Satisfactory Yield? CheckYield->Decision Problem1 Low Yield + High Glutamate (Hydrolysis Dominates) Decision->Problem1 No (High Glu) Problem2 Low Yield + Unreacted Gln (Low Activity) Decision->Problem2 No (High Gln) Final Scale Up & Purify Decision->Final Yes (>60%) Sol1 Action: Increase pH to 10.0 Increase Val-Gly Ratio (1:4) Problem1->Sol1 Sol2 Action: Increase Enzyme Load Check Inhibitors Problem2->Sol2 Sol1->Start Sol2->Start

Caption: Decision matrix for optimizing GGT-mediated peptide synthesis.

References

  • Suzuki, H., et al. (2004). Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine.[3] PubMed. Link

  • Kuroda, M., et al. (2012).[4] Determination and quantification of gamma-glutamyl-valyl-glycine in commercial fish sauces.[1][4][5][6] Journal of Agricultural and Food Chemistry. Link

  • BenchChem. (2025).[3] Application Note: Enzymatic Synthesis of γ-Glutamylvaline.[1][2][3][7]Link

  • Minami, H., et al. (2003). Microbial production of kokumi peptide, gamma-glutamyl-valyl-glycine.[8] Applied Microbiology and Biotechnology.

  • Miyamura, N., et al. (2015).[8][9][10] Determination and quantification of kokumi peptide, γ-glutamyl-valyl-glycine, in brewed alcoholic beverages.[6][9] Journal of Bioscience and Bioengineering. Link

Sources

Application

LC-MS/MS quantification of gamma-glutamyl peptides

Application Note: LC-MS/MS Quantification of -Glutamyl Peptides Target Audience: Researchers, analytical scientists, and drug development professionals. Application Areas: Biomarker discovery (hepatology, oncology, derma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Quantification of -Glutamyl Peptides

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Areas: Biomarker discovery (hepatology, oncology, dermatology), metabolic phenotyping, and sensory/food science.

Introduction & Biological Significance

Gamma-glutamyl peptides (


-GPs) are a unique class of bioactive di- and tri-peptides characterized by an isopeptide bond between the 

-carboxyl group of glutamate and the

-amino group of an acceptor amino acid[1]. This atypical linkage confers profound resistance to standard gastrointestinal and cellular peptidases, granting

-GPs high metabolic stability and extended in vivo half-lives.

Biologically,


-GPs are synthesized via two primary pathways: intracellularly as intermediates in glutathione (GSH) synthesis, and extracellularly via the transpeptidation activity of 

-glutamyltransferase (GGT) [1]. Clinically, aberrant

-GP profiles in serum and tissue serve as highly sensitive biomarkers for hepatocellular carcinoma (HCC), hepatitis, and psoriasis [2, 4]. In sensory science, they are recognized as potent "kokumi" compounds that allosterically modulate the calcium-sensing receptor (CaSR) to enhance mouthfulness and flavor continuity [3].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for


-GP quantification due to its unparalleled sensitivity and specificity [1]. However, their high polarity and the presence of isobaric 

-glutamyl isomers present significant analytical challenges.

Mechanistic Insights & Analytical Challenges

The Isobaric Challenge

A critical hurdle in


-GP quantification is distinguishing them from their 

-glutamyl isomers (e.g.,

-Glu-Val vs.

-Glu-Val). Because they share identical molecular weights and similar fragmentation patterns, chromatographic resolution is mandatory.

Standard C18 reversed-phase columns often fail to retain these highly polar molecules or resolve the isomers. To overcome this, Pentafluorophenyl (PFP) stationary phases are employed. PFP columns offer alternative retention mechanisms—including dipole-dipole,


 interactions, and hydrogen bonding—providing the orthogonal selectivity required to separate 

- and

-isomers effectively [2].
Metabolic Pathway

Fig 1. Extracellular biosynthesis of γ-glutamyl peptides via γ-Glutamyltransferase (GGT).

Experimental Design & Workflow

To ensure a self-validating system, this protocol utilizes stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ionization suppression. Cold solvent precipitation is utilized to instantly quench enzymatic activity (specifically endogenous GGT and peptidases) while efficiently extracting the polar peptides.

Fig 2. High-throughput LC-MS/MS workflow for γ-GP quantification.

Materials & Reagents

  • Standards: Synthetic

    
    -glutamyl peptides (e.g., 
    
    
    
    -Glu-Leu,
    
    
    -Glu-Val,
    
    
    -Glu-Cys) and corresponding
    
    
    /
    
    
    -labeled internal standards.
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Column: Acquity UPLC HSS PFP column (2.1 × 150 mm, 1.8 μm) or equivalent [2].

  • Instrumentation: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490 or Waters Xevo TQ-S) equipped with an Electrospray Ionization (ESI) source.

Step-by-Step Protocol

Sample Preparation (Serum/Plasma or Tissue)

Expertise Note: Immediate quenching is critical. Endogenous GGT can artificially elevate


-GP levels post-collection if the sample is not kept cold and rapidly denatured.
  • Thawing: Thaw serum/plasma samples on ice.

  • Spiking: Aliquot 50 µL of the biological sample into a pre-chilled microcentrifuge tube. Add 10 µL of the SIL-IS working solution.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing 0.1% FA.

    • Causality: The organic solvent precipitates bulk proteins, while the acidic condition disrupts protein-peptide binding, ensuring high recovery of polar dipeptides.

  • Extraction: Vortex vigorously for 2 minutes, then incubate at -20°C for 20 minutes to maximize precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Drying & Reconstitution: Transfer 200 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 50 µL of initial mobile phase (99% Water / 1% ACN with 0.1% FA).

UHPLC Chromatographic Conditions

Expertise Note: The PFP column requires a highly aqueous initial mobile phase to retain polar


-GPs. A shallow gradient is employed to resolve 

- and

-isomers.
  • Column Temperature: 40°C (Improves peak shape and lowers system backpressure).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Table 1: Optimized UHPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.099.01.0Initial
2.099.01.0Isocratic (Retention)
8.070.030.0Linear (Elution)
8.55.095.0Linear (Wash)
10.55.095.0Isocratic (Wash)
11.099.01.0Linear (Equilibration)
14.099.01.0End
Mass Spectrometry (ESI-MS/MS) Parameters

Operate the mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM). Causality:


-GPs readily accept a proton 

due to the primary amine on the glutamyl moiety. The most abundant and diagnostic product ion is typically the loss of the

-glutamyl group (-129 Da) or the formation of the pyroglutamate ion (m/z 130.1).

Table 2: MRM Transitions for Key


-Glutamyl Peptides 
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Biological Relevance

-Glu-Val
247.1130.1 / 118.115 / 18Kokumi / Psoriasis Biomarker [4]

-Glu-Leu
261.1130.1 / 132.115 / 18Metabolic Syndrome / Liver Disease

-Glu-Cys
251.1130.1 / 122.016 / 20GSH Precursor / Oxidative Stress

-Glu-Met
279.1130.1 / 150.115 / 18Fungal Metabolism (Cheese) [3]

-Glu-Val-

(IS)
252.1135.1 / 123.115 / 18Internal Standard

(Note: The m/z 130.1 fragment corresponds to the cyclized pyroglutamate ion, a hallmark of N-terminal glutamyl peptides).

Method Validation & Quantitative Data

A rigorous validation following FDA/EMA bioanalytical guidelines is required. The method demonstrates excellent linearity (


) across a biologically relevant dynamic range.

Table 3: Representative Validation Metrics in Human Serum

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)

-Glu-Val
1.0 - 10000.31.03.4%5.1%

-Glu-Leu
2.0 - 20000.52.04.1%6.2%

-Glu-Cys
5.0 - 50001.55.05.5%7.8%

Troubleshooting & Expert Tips

  • Poor Retention of Early Eluting Peptides: If highly polar peptides (like

    
    -Glu-Gly) elute in the void volume, ensure the sample reconstitution solvent matches the initial mobile phase (highly aqueous). Injecting samples with high organic content will cause solvent-mismatch band broadening.
    
  • Oxidation of Thiol-containing Peptides: When quantifying

    
    -Glu-Cys, the free thiol group is highly susceptible to auto-oxidation into disulfides. Add a derivatizing agent such as N-ethylmaleimide (NEM) to the extraction buffer to alkylate the thiol and stabilize the monomeric peptide [1].
    
  • Matrix Effects: Phospholipids in serum can cause severe ion suppression in the retention window of 4-6 minutes. If SIL-IS signals show significant variance, consider replacing the simple PPT step with Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to remove lipid interferences.

References

  • Comprehensive Dipeptide Analysis Revealed Cancer-Specific Profile in the Liver of Patients with Hepatocellular Carcinoma and Hepatitis. MDPI. Available at: [Link]

  • Kokumi-active glutamyl peptides in cheeses and their biogeneration by Penicillium roquefortii. PubMed / NIH. Available at: [Link]

  • Metabolomics Reveals Molecular Signatures for Psoriasis Biomarkers and Drug Targets Discovery. Dove Medical Press. Available at: [Link]

Method

Technical Protocol: Sensory &amp; Molecular Evaluation of Kokumi Peptides

Introduction & Mechanism[1][2][3] Kokumi is not a primary taste but a sensory modality that enhances the complexity, mouthfulness, and continuity (aftertaste) of savory flavors.[1][2][3][4] Unlike Umami, which is a prima...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism[1][2][3]

Kokumi is not a primary taste but a sensory modality that enhances the complexity, mouthfulness, and continuity (aftertaste) of savory flavors.[1][2][3][4] Unlike Umami, which is a primary taste elicited by glutamate/aspartate, Kokumi compounds (typically


-glutamyl peptides) have little to no taste in isolation (in water). They function as allosteric modulators  of the Calcium-Sensing Receptor (CaSR) in taste buds.

To evaluate these peptides scientifically, one cannot simply "taste" them. The protocol requires a biphasic approach:

  • In Vitro Screening: Validating CaSR agonism to filter candidates.

  • In Vivo Evaluation: Measuring sensory enhancement within a specific savory matrix (Umami/Salt base).

Mechanism of Action

The following diagram illustrates the signal transduction pathway utilized to screen Kokumi candidates.

CaSR_Pathway Peptide Kokumi Peptide (Ligand) CaSR CaSR (GPCR Family C) Peptide->CaSR Allosteric Activation G_Protein Gαq/11 CaSR->G_Protein PLC PLCβ G_Protein->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Intracellular Ca2+ Release ER->Ca_Release Flux Signal Neurotransmitter Release (ATP) Ca_Release->Signal

Figure 1: Signal transduction pathway for CaSR-mediated Kokumi sensation. Candidates are screened for their ability to trigger intracellular calcium flux.

Phase 1: In Vitro Candidate Screening (HEK293-CaSR Assay)

Before human sensory panels, peptides should be screened for CaSR activity to ensure safety and efficacy.

Reagents & Cell Lines
  • Cell Line: HEK293 cells stably expressing human CaSR (hCaSR).

  • Assay Buffer: HBSS containing 20 mM HEPES (pH 7.4).

  • Calcium Indicator: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Positive Control: Glutathione (GSH) or

    
    -Glu-Val-Gly (
    
    
    
    -EVG).
FLIPR Calcium Flux Protocol
  • Seeding: Plate hCaSR-HEK293 cells in 96-well black-wall plates at

    
     cells/well. Incubate for 24h.
    
  • Dye Loading: Remove culture medium. Load cells with Calcium 6 dye in assay buffer for 2 hours at 37°C.

  • Compound Preparation: Dissolve peptide candidates in assay buffer.

    • Note: Ensure pH is strictly adjusted to 7.4, as CaSR is pH-sensitive.

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject peptide solutions to achieve final concentrations ranging from

    
     to 
    
    
    
    .
  • Data Analysis: Calculate

    
     (Change in fluorescence relative to baseline). Plot dose-response curves to determine 
    
    
    
    .

Phase 2: Sensory Panel Selection & Training[3][7]

Sensory evaluation of Kokumi is difficult because it requires detecting enhancement rather than a direct taste. Untrained panelists often confuse "Kokumi" with "Umami" or "Viscosity."

Panel Recruitment (ISO 8586)

Select 10-12 assessors based on:

  • Basic Taste Acuity: Must correctly identify Sweet, Sour, Salty, Bitter, and Umami at threshold levels.

  • Discrimination Ability: Must pass a Triangle Test distinguishing 0.05% MSG from 0.08% MSG.

Terminology & Reference Standards

Train panelists to recognize specific Kokumi attributes using the following reference standards.

AttributeDefinitionReference Standard (in Model Broth*)
Continuity Duration of savory sensation (Aftertaste).[5]0.2% Glutathione (GSH)
Mouthfulness Sensation of volume coating the whole mouth.0.01%

-Glu-Val-Gly
Thickness Perceived viscosity/density (without physical thickening).0.1% Yeast Extract
Punch Initial impact/intensity of the flavor.0.5% NaCl + 0.5% MSG

*Model Broth (The Matrix): See Section 4.1.

Phase 3: Sensory Evaluation Protocol

CRITICAL: Kokumi peptides must never be evaluated in pure water. They require a savory background (Umami/Salt) to manifest their effects.

Preparation of the "Model Matrix"

To ensure reproducibility, use a chemically defined binary solution rather than complex food systems (like chicken broth) for initial analytical testing.

  • Standard Savory Motif (SSM):

    • MSG (Monosodium Glutamate): 0.3% (w/v)

    • NaCl (Sodium Chloride): 0.3% (w/v)

    • Solvent: Mineral water (low hardness) or distilled water.

    • pH: Adjusted to 6.5 using dilute NaOH or HCl.

    • Temperature: Serve at 55°C (warm soup temperature).

Experiment A: Triangle Test (Discrimination)

Objective: Determine the detection threshold of the peptide within the matrix.

  • Samples:

    • A: SSM (Control)

    • B: SSM + Peptide (Test)

  • Procedure: Present three cups (randomized: ABB, BAA, AAB, etc.) to the panelist.

  • Task: "Identify the sample that is different."

  • Statistics: Use ISO 4120 tables. A significant result (

    
    ) indicates the peptide is perceptible at that concentration.
    
Experiment B: Quantitative Descriptive Analysis (QDA)

Objective: Profile the specific sensory modifications.[6][7]

  • Scale: 15cm unstructured line scale (0 = None, 15 = Very Strong).

  • Attributes: Thickness, Mouthfulness, Continuity, Umami Intensity, Salty Intensity.[1][3]

  • Protocol:

    • Panelists rinse with warm water between samples.

    • Sip sample, hold for 5 seconds, swallow.

    • Rate "Initial Impact" (0-5s) and "Aftertaste" (30s post-swallow).

  • Design: Randomized block design with 3 replicates.

Workflow Diagram

Sensory_Workflow cluster_0 Preparation cluster_1 Evaluation Matrix Prepare Model Matrix (0.3% MSG + 0.3% NaCl) Spiking Spike Peptide (Test Concentration) Matrix->Spiking Triangle Triangle Test (Discrimination) Spiking->Triangle QDA QDA Profiling (Attributes) Triangle->QDA If Significant Analysis Statistical Analysis (ANOVA / Spider Plot) QDA->Analysis Recruit Panel Recruitment (ISO 8586) Recruit->Matrix

Figure 2: Operational workflow for sensory evaluation, moving from matrix preparation to statistical analysis.

Data Analysis & Interpretation

Calculation of Kokumi Enhancement Factor (KEF)

To quantify the "boosting" effect, calculate the fold-change against the control.



  • Interpretation: A KEF > 1.2 in "Thickness" or "Continuity" usually indicates significant Kokumi activity.

Statistical Methods
  • ANOVA: Perform Two-way ANOVA (Sample

    
     Panelist) to check for significant differences.
    
  • Post-hoc: Tukey’s HSD test to separate means.

  • Spider Plot: Visualize the profile shift. A true Kokumi peptide will expand the "Mouthfulness" and "Continuity" axes without necessarily spiking the "Salty" axis significantly.

References

  • Maruyama, Y., et al. (2008). "Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells." PLOS ONE.

  • Ohsu, T., et al. (2010). "Involvement of the Calcium-sensing Receptor in Human Taste Perception." Journal of Biological Chemistry.

  • Kuroda, M. & Miyamura, N. (2015). "Mechanism of the perception of 'kokumi' substances and the sensory characteristics of the 'kokumi' peptide,

    
    -Glu-Val-Gly."[8] Flavour. 
    
  • ISO 8586:2012. "Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors." International Organization for Standardization.

  • Dunkel, A., et al. (2007).

    
    -Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans." Journal of Agricultural and Food Chemistry. 
    

Sources

Application

Application Note: Solubility Profiling and Aqueous Buffer Preparation of γ-Glutamylvalylglycine (H-γ-Glu-Val-Gly-OH) for CaSR Activation Assays

Executive Summary & Mechanistic Background H-γ-Glu-Val-Gly-OH (γ-glutamylvalylglycine) is a naturally occurring tripeptide widely recognized in food science and pharmacology for its potent "kokumi" taste-enhancing proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

H-γ-Glu-Val-Gly-OH (γ-glutamylvalylglycine) is a naturally occurring tripeptide widely recognized in food science and pharmacology for its potent "kokumi" taste-enhancing properties1[1]. Mechanistically, it functions as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor2[2].

In vitro pharmacological profiling of CaSR agonists requires precise control over the aqueous microenvironment. Because CaSR activation is strictly dependent on extracellular calcium (Ca²⁺) acting as an obligate co-agonist 3[3], the solubility dynamics of both the peptide and the buffer matrix must be co-optimized to prevent precipitation and ensure reproducible receptor binding.

CaSR_Pathway Ligand H-γ-Glu-Val-Gly-OH (Kokumi Peptide) Receptor Calcium-Sensing Receptor (CaSR) Ligand->Receptor Binds Venus Flytrap Domain Ca Extracellular Ca²⁺ (Co-agonist) Ca->Receptor Binds Venus Flytrap Domain Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 CaRelease Intracellular Ca²⁺ Release IP3->CaRelease ER Calcium Channel

Fig 1: CaSR activation pathway by H-γ-Glu-Val-Gly-OH and extracellular calcium.

Physicochemical Properties & Solubility Dynamics

Unlike highly hydrophobic peptides that require organic co-solvents like DMSO (which can induce cellular toxicity or artifactual GPCR signaling), H-γ-Glu-Val-Gly-OH is highly hydrophilic. The gamma-linkage between Glutamic acid and Valine leaves the α-amino and α-carboxyl groups of the Glu residue free. At a physiological pH of 7.4, the molecule carries a net negative charge (-1), ensuring rapid and complete dissolution in aqueous buffers [Val and γ--Met synthesized through transpeptidation](4].

Table 1: Physicochemical Properties of H-γ-Glu-Val-Gly-OH

PropertyValueImplication for Assay Design
Molecular Weight 303.31 g/mol Requires precise microbalance weighing for low-volume, high-concentration stocks.
Isoelectric Point (pI) ~2.2Highly soluble at physiological pH (7.4) due to net negative charge.
Net Charge (pH 7.4) -1Prevents aggregation; ensures uniform distribution in aqueous buffers without DMSO.
Enzymatic Stability HighThe γ-glutamyl linkage confers resistance to standard α-peptidases in cellular assays.

Expertise & Experience: The Buffer Selection Imperative

A frequent point of failure in CaSR activation assays is the selection of the basal buffer. Researchers often default to Phosphate-Buffered Saline (PBS). However, because CaSR requires 1–2 mM of extracellular Ca²⁺ for functional activation[3], the introduction of phosphate ions leads to the rapid formation of insoluble calcium phosphate (Ca₃(PO₄)₂) .

This precipitation not only depletes the free Ca²⁺ necessary for receptor activation but also generates micro-particulates that scatter light, severely confounding fluorescence-based intracellular calcium mobilization assays (e.g., Fura-2 AM or Fluo-4 AM). Therefore, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris-based buffers must be utilized to maintain the solubility of both the peptide and the calcium co-agonist.

Self-Validating Protocol: Aqueous Buffer Preparation

Trustworthiness in drug development relies on reproducible, self-validating methodologies. The following protocol establishes a closed-loop system where physical dissolution is analytically verified before biological application.

Buffer_Workflow Weigh 1. Weigh Peptide Solvent 2. Add HEPES Buffer Weigh->Solvent Dissolve 3. Vortex & Sonicate Solvent->Dissolve pHCheck 4. Verify pH (7.4) Dissolve->pHCheck Filter 5. Sterile Filter pHCheck->Filter Validate 6. LC-MS/MS Validate Filter->Validate

Fig 2: Self-validating workflow for H-γ-Glu-Val-Gly-OH aqueous buffer preparation.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a basal assay buffer consisting of 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, and 2 mM CaCl₂. Adjust the pH to 7.4 using 1M NaOH.

  • Causality Check: Do not add the peptide until the buffer pH is stabilized, as extreme local pH fluctuations during NaOH addition can cause transient peptide degradation.

Step 2: Primary Dissolution (10 mM Stock)

  • Accurately weigh 3.03 mg of lyophilized H-γ-Glu-Val-Gly-OH powder using an analytical microbalance.

  • Add 1.0 mL of the prepared HEPES buffer to achieve a 10 mM stock solution.

  • Vortex vigorously for 30 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 2–3 minutes.

Step 3: pH Neutralization & Verification

  • High concentrations of acidic peptides can slightly lower the pH of the buffer. Verify the pH of the 10 mM stock using a micro-pH probe.

  • If the pH drops below 7.2, titrate carefully with 0.1 M NaOH in 1 µL increments until pH 7.4 is restored.

Step 4: Sterile Filtration

  • Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Causality Check: PES is chosen over Nylon or PVDF due to its exceptionally low protein/peptide binding characteristics, ensuring no loss of the active compound during sterilization.

Step 5: Analytical Validation (The Self-Validating Step)

  • Do not assume the final concentration based on weight alone (due to potential moisture content in the lyophilized powder).

  • Take a 10 µL aliquot, dilute 1:100, and quantify the exact peptide concentration using LC-MS/MS against a known standard curve. Adjust downstream assay dilutions based on this validated concentration.

Troubleshooting & Quality Control

Table 2: Troubleshooting Buffer Preparation

IssuePotential CauseCorrective Action (Self-Validating Step)
Incomplete dissolution Localized acidic microenvironment near pICheck pH; titrate with 0.1 M NaOH dropwise until the solution clears.
Visible precipitation Use of Phosphate buffer (PBS) with Ca²⁺Discard solution. Switch to HEPES or Tris buffer; verify visually before adding peptide.
Loss of peptide activity Repeated freeze-thaw cyclesAliquot validated stock solutions into single-use vials and store at -80°C.
Variable assay response Inaccurate initial stock concentrationMandate LC-MS/MS or HPLC quantification of the stock before use.

References

  • Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives. PMC.2

  • Val and γ--Met synthesized through transpeptidation catalyzed by glutaminase from Bacillus amyloliquefaciens. ResearchGate. 4

  • Elucidation of the Molecular Mechanism of Bovine Milk γ-Glutamyltransferase Catalyzed Formation of γ-Glutamyl-Valyl-Glycine. ResearchGate. 1

  • Mechanism of Kokumi Substance Perception: Role of Calcium-Sensing Receptor (CaSR) in Perceiving Kokumi Substances. ResearchGate. 3

Sources

Method

Sample preparation for gamma-EVG extraction from food matrix

Application Note: High-Fidelity Extraction and Quantification of Gamma-EVG ( -Glu-Val-Gly) from Complex Food Matrices Executive Summary Gamma-Glutamyl-Valyl-Glycine ( -EVG) is a potent "Kokumi" peptide and a high-affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Extraction and Quantification of Gamma-EVG (


-Glu-Val-Gly) from Complex Food Matrices 

Executive Summary

Gamma-Glutamyl-Valyl-Glycine (


-EVG) is a potent "Kokumi" peptide and a high-affinity agonist for the Calcium-Sensing Receptor (CaSR). Unlike the five basic tastes, 

-EVG enhances mouthfulness, complexity, and lingering taste perception.[1] Due to its low endogenous abundance (ppb to ppm range) and the proteomic complexity of fermented food matrices (soy sauce, cheese, yeast extract), standard extraction methods often fail to yield reproducible recovery.

This guide details an optimized sample preparation workflow focusing on Ethanolic Deproteinization (ED) coupled with Solid Phase Extraction (SPE) and AQC-Derivatization . This multi-stage approach ensures the removal of interfering bulk proteins and salts while preserving the structural integrity of the tripeptide for LC-MS/MS quantification.

Introduction: The Target and the Challenge

The Analyte: Gamma-EVG[1][2][3][4]
  • Chemical Structure:

    
    -L-Glutamyl-L-Valyl-Glycine.
    
  • Mechanism of Action:

    
    -EVG acts as an allosteric modulator of the CaSR in taste bud cells. It does not have a taste of its own but amplifies signals from sweet, salty, and umami receptors.
    
  • Stability: The

    
    -peptide bond is resistant to many common proteases, but the peptide is susceptible to hydrolysis under extreme acidic/alkaline conditions at high temperatures.
    
The Matrix Challenge

Food matrices rich in


-EVG (e.g., fermented scallops, aged cheese) contain high concentrations of:
  • Bulk Proteins: Clog HPLC columns and suppress ionization.

  • Lipids: Interfere with hydrophobic retention.

  • Salts: Cause ion suppression in Mass Spectrometry.

Critical Insight: Recent comparative studies indicate that Ethanolic Deproteinization (ED) yields significantly higher recovery of


-EVG compared to acid precipitation (TCA/Perchloric acid), likely due to the peptide's solubility profile and the prevention of co-precipitation with larger protein aggregates [1].

Mechanism of Action & Workflow Logic

The following diagram illustrates the biological relevance of


-EVG and the logic behind the extraction strategy.

G cluster_bio Biological Mechanism (CaSR) cluster_chem Extraction Logic EVG Gamma-EVG (Ligand) CaSR Calcium Sensing Receptor (CaSR) EVG->CaSR Binds Signal Intracellular Ca2+ Mobilization CaSR->Signal Activates Perception Kokumi (Mouthfulness) Signal->Perception Induces Matrix Food Matrix (Proteins/Salts) Ethanol Ethanol (70-80%) Matrix->Ethanol Precipitation SPE SPE Cleanup (MCX/HLB) Ethanol->SPE Supernatant Clean Purified Peptide SPE->Clean Elution

Figure 1: Biological mechanism of


-EVG and the chemical logic of the extraction workflow.

Detailed Protocols

Protocol A: Sample Pre-treatment & Ethanolic Deproteinization

Purpose: To release the peptide from the matrix and remove bulk proteins without degrading the analyte.

Reagents:

  • Ultrapure Water (Milli-Q)

  • Ethanol (HPLC Grade)

  • Internal Standard (IS):

    
    C-labeled 
    
    
    
    -Glu-Val-Gly or
    
    
    -Glu-Val-Phe (if unavailable).

Steps:

  • Homogenization:

    • Weigh 1.0 g of sample (e.g., cheese, fish sauce, yeast extract).

    • Add 9.0 mL of 70% Ethanol (v/v) in water.

    • Expert Note: The 70% ethanol concentration is the "sweet spot." Higher concentrations may precipitate the peptide; lower concentrations fail to precipitate enough protein.

    • Homogenize using a bead beater (2 cycles, 30 sec, 4°C) or Ultra-Turrax to ensure cell lysis.

  • Internal Standard Addition:

    • Spike 50 µL of Internal Standard solution (10 µM) into the homogenate before centrifugation to account for recovery losses.

  • Incubation:

    • Shake or vortex for 30 minutes at 4°C.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Evaporation (Optional but Recommended):

    • Evaporate the ethanol portion under a nitrogen stream or vacuum concentrator (SpeedVac) at <40°C to reduce volume to approx. 3 mL (aqueous phase). Do not dry completely.

Protocol B: Solid Phase Extraction (SPE)

Purpose: Removal of salts, lipids, and residual pigments. Essential for protecting the MS source.

Cartridge Selection: Mixed-Mode Cation Exchange (MCX) is preferred because


-EVG contains a free amine (N-terminus) that can be protonated, allowing orthogonal cleanup.

Steps:

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water (0.1% Formic Acid).

  • Loading:

    • Acidify the aqueous sample from Protocol A with Formic Acid to pH < 3.

    • Load sample onto the cartridge at a slow flow rate (1 mL/min).

  • Washing:

    • Wash 1 (Acidic): 2 mL 0.1% Formic Acid in Water (Removes salts/anionic interferences).

    • Wash 2 (Organic): 2 mL Methanol (Removes hydrophobic neutrals/lipids). Note: The peptide remains bound via ionic interaction.

  • Elution:

    • Elute with 3 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3][4][5][6] The high pH deprotonates the amine, neutralizing the charge and releasing the peptide.

  • Reconstitution:

    • Dry the eluate under nitrogen.

    • Reconstitute in 200 µL of 0.1% Formic Acid in Water for direct analysis OR proceed to Derivatization.

Protocol C: AQC Derivatization (High Sensitivity)

Purpose:


-EVG is small and polar. Derivatization with AQC (6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate) increases hydrophobicity (better retention) and fluorescence/ionization efficiency.
  • Reagent Prep: Dissolve 3 mg AQC in 1 mL Acetonitrile. Borate buffer (0.2 M, pH 8.8).

  • Reaction: Mix 20 µL sample + 60 µL Borate buffer + 20 µL AQC reagent.

  • Incubation: Heat at 55°C for 10 minutes.

  • Analysis: Inject directly into LC-MS/MS.

Analytical Validation (LC-MS/MS Parameters)

Instrumentation: Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP). Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in H2OProton source for positive mode ionization.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Ionization ESI Positive (+)Peptides protonate readily at N-terminus.
MRM Transition m/z 304.1 → 175.1 (Quant)Loss of Glycine/Valine fragments (Specific to EVG).
MRM Transition m/z 304.1 → 84.1 (Qual)Immonium ion of Valine.

Troubleshooting & Expert Insights

The following decision tree helps resolve common extraction failures.

Troubleshooting Start Problem Detected LowRec Low Recovery (<50%) Start->LowRec HighNoise High Matrix Noise Start->HighNoise Shift RT Shift Start->Shift Sol1 Check pH during SPE Load. Must be < pH 3. LowRec->Sol1 Sol2 Switch from TCA to Ethanol Precipitation. LowRec->Sol2 Sol3 Use MCX Cartridge (Mixed Mode) instead of C18. HighNoise->Sol3 Sol4 Reduce Injection Vol. Dilute Sample. Shift->Sol4

Figure 2: Troubleshooting decision tree for


-EVG extraction anomalies.

Key Troubleshooting Tips:

  • The "TCA Trap": While Trichloroacetic acid (TCA) is standard for proteins, it can cause co-precipitation of

    
    -EVG or hydrolysis if left too long. Ethanol is safer. 
    
  • Ion Suppression: If the signal is unstable, the "Wash 1" step in SPE (removing salts) is likely insufficient. Increase wash volume.

References

  • Kuroda, M., et al. (2012).

    
    -glutamyl-valyl-glycine in raw scallop and processed scallop products using high performance liquid chromatography-tandem mass spectrometry." Food Chemistry.
    
  • Miyamura, N., et al. (2015).

    
    -glutamyl-valyl-glycine (
    
    
    
    -Glu-Val-Gly) in fish sauces fermented with koji by LC/MS/MS."[7] Journal of Bioscience and Bioengineering.
  • Toelstede, S., & Hofmann, T. (2009). "Kokumi-active glutamyl peptides in cheeses: quantification by means of stable isotope dilution assays." Journal of Agricultural and Food Chemistry.

  • Maruyama, Y., et al. (2012). "Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells."[6] PLoS ONE.

    • [6]

  • Gallego, M., et al. (2021).

    
    -Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production." Foods.
    

Sources

Application

Gamma-glutamyltranspeptidase (GGT) transpeptidation protocol

Title: Application Note: High-Throughput Kinetic Determination of Gamma-Glutamyltranspeptidase (GGT) Activity via Transpeptidation Introduction & Mechanistic Overview Gamma-glutamyltranspeptidase (GGT; EC 2.3.2.2) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: High-Throughput Kinetic Determination of Gamma-Glutamyltranspeptidase (GGT) Activity via Transpeptidation

Introduction & Mechanistic Overview

Gamma-glutamyltranspeptidase (GGT; EC 2.3.2.2) is a highly conserved, membrane-bound N-terminal nucleophile hydrolase that plays a pivotal role in glutathione (GSH) metabolism, xenobiotic detoxification, and cellular redox regulation[1]. As a two-substrate enzyme, GGT catalyzes the cleavage of the γ-glutamyl bond of extracellular GSH and transfers the γ-glutamyl moiety to an acceptor molecule[2].

The catalytic cycle proceeds via a sequential mechanism initiated by the nucleophilic attack of the conserved N-terminal threonine (Thr) residue of the enzyme's small subunit on the γ-glutamyl bond of the donor substrate[1]. This forms a transient γ-glutamyl-enzyme intermediate[3]. The resolution of this intermediate dictates the reaction pathway:

  • Hydrolysis: If water acts as the acceptor, the intermediate is hydrolyzed to release free glutamate[4].

  • Transpeptidation: If an amino acid or dipeptide acts as the acceptor, a new γ-glutamyl peptide is formed[4].

Transpeptidation is the primary basis for standard colorimetric GGT assays. Because the nucleophilic attack by an amino group is significantly more efficient than that of water, introducing a high-affinity acceptor accelerates the reaction rate by up to 1,000-fold, providing a robust and highly sensitive kinetic readout[5].

Mechanistic Pathway Visualization

GGT_Mechanism E Free GGT Enzyme (Catalytic Thr) Intermediate γ-Glutamyl-Enzyme Intermediate E->Intermediate Nucleophilic Attack Donor Donor Substrate (e.g., L-GpNA) Donor->Intermediate Binds Leaving Leaving Group (p-Nitroaniline) Intermediate->Leaving Cleavage TransProduct γ-Glutamyl-GlyGly (Transpeptidation) Intermediate->TransProduct + Acceptor HydProduct Glutamate (Hydrolysis) Intermediate->HydProduct + Water Acceptor Acceptor (GlyGly) Water Water (H2O) TransProduct->E Release HydProduct->E Release

Fig 1: GGT catalytic mechanism highlighting the divergence between hydrolysis and transpeptidation.

Experimental Design & Substrate Selection

To build a self-validating and robust assay, the selection of donor and acceptor substrates must be carefully calibrated to force the enzyme down the transpeptidation pathway.

  • Donor Substrate (L-GpNA): L-γ-glutamyl-p-nitroanilide (L-GpNA) is the gold standard artificial donor[3]. Upon cleavage, it releases p-nitroaniline (pNA), a yellow chromophore that can be continuously monitored at 405 nm, allowing for real-time kinetic tracking[5].

  • Acceptor Substrate (GlyGly): Glycylglycine (GlyGly) is utilized as the acceptor because it is one of the most efficient deacylating agents for the γ-glutamyl-enzyme intermediate. High concentrations of GlyGly (10–40 mM) are required to outcompete water and drive the reaction exclusively toward transpeptidation[4].

  • Buffer & pH Causality: The transpeptidation reaction is highly favored at an alkaline pH (≥ 8.0)[4]. At pH 8.2, the terminal amino group of GlyGly is sufficiently unprotonated to act as a potent nucleophile, ensuring maximum assay velocity[4].

Quantitative Kinetic Parameters

The kinetic behavior of GGT shifts dramatically depending on the reaction pathway. The table below summarizes the kinetic parameters comparing hydrolysis and transpeptidation.

ParameterHydrolysis PathwayTranspeptidation Pathway
Donor Substrate D-GpNA or Glutathione (GSH)L-GpNA
Acceptor Substrate H₂OGlycylglycine (GlyGly)
Optimal pH ~7.4 (Physiological)≥ 8.0 (Assay optimized)
Relative Reaction Rate 1x (Baseline)Up to 1000x faster
Donor Affinity (

)
~160 µM (D-GpNA)~1.2 mM (L-GpNA)

Data synthesized from established kinetic evaluations of mammalian and bacterial GGTs[3].

Detailed Experimental Protocol: Colorimetric GGT Transpeptidation Assay

This protocol outlines a 96-well microplate format for high-throughput screening of GGT activity in serum, tissue homogenates, or cell lysates[6].

Reagents Required:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2.

  • Acceptor Solution: 40 mM Glycylglycine (GlyGly) dissolved in Assay Buffer.

  • Donor Substrate: 2.5 mM L-γ-glutamyl-p-nitroanilide (L-GpNA). Note: L-GpNA has limited aqueous solubility. Prepare a 50 mM stock in DMSO, then dilute into the Assay Buffer immediately prior to use[5].

  • Standard: p-Nitroaniline (pNA) stock solution (10 mM) for standard curve generation.

Step-by-Step Methodology:

  • Sample Preparation: Clarify tissue homogenates or cell lysates by centrifugation (10,000 × g, 10 min, 4°C) to remove cellular debris[6]. Serum or plasma can typically be used directly or diluted in Assay Buffer if high activity is expected[6].

  • Standard Curve Setup: Prepare a serial dilution of the pNA standard in Assay Buffer ranging from 0 to 40 nmol/well in a clear, flat-bottom 96-well plate (100 µL final volume per well)[6].

  • Reaction Mix Preparation: Prepare the Master Reaction Mix by combining the Assay Buffer, GlyGly, and L-GpNA. For each reaction well, you will need 90 µL of the Master Mix[6].

  • Assay Initiation: Add 10 µL of the prepared sample (or buffer for the blank) to the designated wells. Rapidly add 90 µL of the Master Reaction Mix to all sample wells to initiate the transpeptidation reaction[6].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in kinetic mode every 1-2 minutes for 30-60 minutes.
    
  • Data Analysis: Identify the linear portion of the reaction curve to calculate the maximum change in absorbance per minute (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /min). Use the pNA standard curve to convert 
    
    
    
    /min into nmol/min (mU) of GGT activity.

Experimental Workflow Visualization

GGT_Workflow S1 1. Reagent Prep Tris-HCl pH 8.2 L-GpNA + GlyGly S2 2. Sample Loading Serum/Lysate into 96-well plate S1->S2 S3 3. Reaction Initiation Add Substrate Mix Incubate at 37°C S2->S3 S4 4. Kinetic Readout Absorbance at 405 nm Measure pNA release S3->S4 S5 5. Data Analysis Calculate ΔA405/min Determine Activity S4->S5

Fig 2: Step-by-step experimental workflow for the high-throughput GGT transpeptidation assay.

Troubleshooting & Causal Insights

  • Non-Linear Kinetics: If the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     plateaus early, the donor substrate (L-GpNA) is likely depleted. Solution: Dilute the biological sample further in Assay Buffer and repeat the assay to ensure the enzyme is saturated and operating at 
    
    
    
    .
  • Precipitation in Reaction Mix: L-GpNA is highly prone to precipitation in purely aqueous buffers[5]. Solution: Ensure the DMSO concentration in the final assay does not exceed 5%. Alternatively, utilize the highly soluble derivative L-γ-glutamyl-3-carboxy-4-nitroanilide as a substitute donor substrate[5].

  • High Background Absorbance: Certain biological samples (e.g., hemolyzed serum) absorb strongly at 405 nm. Solution: To maintain a self-validating system, always run a sample background control (sample + Assay Buffer without L-GpNA) and subtract this baseline from the kinetic readings.

References

  • Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications. Frontiers in Microbiology. 1

  • Kinetics and thermodynamics of transpeptidation catalysed by Bacillus subtilis gamma glutamyl transferase. NIScPR.

  • Probing the Donor and Acceptor Substrate Specificity of the γ-Glutamyl Transpeptidase. Biochemistry (ACS). 2

  • The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI. 5

  • Application Notes and Protocols for the Determination of Gamma-Glutamyltranspeptidase (GGT) Activity. Benchchem. 6

  • Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. PMC. 3

  • Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. PMC. 4

Sources

Method

Quantitative Analysis of γ-Glu-Val-Gly in Complex Biological Matrices using Triple Quadrupole LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive and robust methodology for the quantification of the tripeptide γ-Glutamyl-Valyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust methodology for the quantification of the tripeptide γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Gamma-glutamyl peptides play significant roles in various biological processes and are increasingly studied as biomarkers and therapeutic agents.[1][2] The unique γ-linkage in γ-Glu-Val-Gly presents specific analytical challenges that are effectively addressed by the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[3][4] This guide provides a detailed, step-by-step protocol encompassing sample preparation, optimized LC-MS/MS parameters, and a framework for method validation consistent with regulatory standards. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method for their specific applications.

Introduction: The Significance of γ-Glu-Val-Gly and the Power of MRM

Gamma-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) is a tripeptide characterized by an unconventional peptide bond between the gamma-carboxyl group of the glutamic acid residue and the amino group of valine.[1] This structure, analogous to the well-known antioxidant glutathione (γ-Glu-Cys-Gly), confers resistance to certain proteases and implicates it in unique metabolic pathways.[1][2] Its presence has been identified in various fermented foods, where it contributes to the "kokumi" or richness of taste, and its biosynthesis is an area of active research.[2][5]

Accurate quantification of γ-Glu-Val-Gly in complex biological matrices like plasma, cell lysates, or tissue homogenates is critical for pharmacokinetic studies, biomarker discovery, and understanding its physiological role. LC-MS/MS has become the gold standard for peptide quantification due to its superior specificity, sensitivity, and wide dynamic range compared to traditional ligand-binding assays.[6][7][8] The MRM technique provides an additional layer of selectivity by monitoring a specific precursor-to-product ion transition, drastically reducing background noise and allowing for precise quantification even at low concentrations.[4][9]

The Principle of MRM for Peptide Analysis

Multiple Reaction Monitoring is a highly selective tandem mass spectrometry scan mode. The process is conceptually straightforward yet powerful:

  • Precursor Ion Selection (Q1): In the first quadrupole (Q1), all ions are filtered except for the protonated molecular ion of the target analyte, γ-Glu-Val-Gly ([M+H]⁺). This ion is referred to as the "precursor ion."

  • Fragmentation (q2): The selected precursor ions are accelerated into the second quadrupole (q2), which acts as a collision cell. Here, they collide with an inert gas (e.g., argon or nitrogen), causing them to fragment in a process called Collision-Induced Dissociation (CID).[10][11] The fragmentation pattern is reproducible and characteristic of the molecule's structure.

  • Product Ion Selection (Q3): The resulting fragment ions are directed into the third quadrupole (Q3), which is set to filter for a specific, characteristic fragment, known as the "product ion."

  • Detection: Only the ions that have successfully made the specific precursor → product ion "transition" reach the detector. This two-stage mass filtering provides exceptional specificity.[4]

The unique γ-glutamyl linkage influences the fragmentation pattern, making empirical determination of the optimal transitions essential.[3][12] For γ-Glu-Val-Gly, fragmentation can occur along the peptide backbone (producing b- and y-type ions) or involve characteristic losses from the glutamic acid side chain.

MRM Method Development Workflow

A systematic approach is crucial for developing a robust and sensitive MRM method.[7][8] The workflow involves direct infusion of the analyte to find the best precursor and product ions, followed by optimization of collision energy and other MS parameters. This is then integrated with the liquid chromatography method.

cluster_MS_Optimization Mass Spectrometry Optimization cluster_LC_Integration Chromatographic Integration Analyte_Infusion 1. Analyte Infusion (γ-Glu-Val-Gly Standard) Q1_Scan 2. Q1 Scan (Full Scan) Identify Precursor Ion [M+H]+ Analyte_Infusion->Q1_Scan PIS 3. Product Ion Scan (PIS) Fragment Precursor, Identify Stable Product Ions Q1_Scan->PIS CEO 4. Collision Energy (CE) Optimization Maximize Product Ion Intensity PIS->CEO DP_Opt 5. Optimize Declustering Potential (DP) & Cone Voltage (CV) CEO->DP_Opt LC_Method 6. Develop LC Gradient (Separate from matrix components) DP_Opt->LC_Method Transfer Optimized MS Parameters Final_Method 7. Final LC-MRM Method (Scheduled MRM) LC_Method->Final_Method

Caption: Workflow for developing a quantitative LC-MRM method.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of γ-Glu-Val-Gly. Optimization may be required based on the specific biological matrix and instrumentation used.

Sample Preparation (from Human Plasma)

Effective sample preparation is critical to remove proteins and phospholipids that can cause ion suppression and interfere with the analysis.[6]

  • Thaw: Thaw plasma samples on ice.

  • Spike IS: To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled γ-Glu-Val-Gly). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent ensures efficient protein precipitation.

  • Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Inject: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is ideal for separating small polar peptides like γ-Glu-Val-Gly from matrix components.[13][14]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 2.0
    0.5 2.0
    4.0 30.0
    4.1 95.0
    5.0 95.0
    5.1 2.0

    | 7.0 | 2.0 |

Mass Spectrometry (MS) Conditions

The following parameters should be optimized for your specific instrument. Positive electrospray ionization (ESI) is used as peptides readily accept protons.[13]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions and Data

The molecular weight of γ-Glu-Val-Gly is 303.31 g/mol .[15] Therefore, the protonated precursor ion [M+H]⁺ is m/z 304.3. Based on common fragmentation patterns of γ-glutamyl peptides and empirical data, the following transitions are recommended.[3][16][17] At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeDwell Time (ms)Collision Energy (eV)Declustering Potential (V)
γ-Glu-Val-Gly304.3175.1 Quantifier501535
γ-Glu-Val-Gly304.3130.1 Qualifier502535

Rationale for Ion Selection:

  • 175.1 (y₂ ion): This fragment corresponds to the Val-Gly dipeptide portion after cleavage of the γ-Glu-Val bond, providing high structural specificity.

  • 130.1 (a-ion of pyroglutamate): This fragment results from the characteristic loss of the Val-Gly portion and subsequent cyclization of the glutamic acid residue, a common fragmentation pathway for N-terminal glutamyl peptides.[3][12]

Method Validation Protocol

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[18][19] The validation process establishes through objective evidence that the method consistently produces results meeting predetermined specifications.[20] The core parameters are guided by regulatory bodies like the FDA.[18][19][20][21]

cluster_Core Core Validation Parameters cluster_Stability Stability Assessment Validation Bioanalytical Method Validation (BMV) Selectivity Selectivity & Specificity (No interference at RT) Validation->Selectivity Linearity Calibration Curve & Linearity (e.g., 1-1000 ng/mL) Validation->Linearity Accuracy Accuracy (%RE within ±15%) Validation->Accuracy Precision Precision (%RSD ≤15%) Validation->Precision Sensitivity Sensitivity (LLOQ) (S/N > 10, Acc/Prec within ±20%) Validation->Sensitivity FTS Freeze-Thaw Stability Validation->FTS Benchtop Bench-Top Stability Validation->Benchtop LongTerm Long-Term Storage Stability Validation->LongTerm PostPrep Post-Preparative Stability Validation->PostPrep

Caption: Core components of a bioanalytical method validation workflow.

Step-by-Step Validation Experiments:
  • Selectivity: Analyze at least six blank matrix samples from individual sources to ensure no endogenous components interfere with the detection of γ-Glu-Val-Gly or the IS at their respective retention times.[20]

  • Calibration Curve & Linearity: Prepare a series of calibration standards by spiking blank matrix with known concentrations of γ-Glu-Val-Gly. A typical range might be 1-1000 ng/mL. The curve should be fitted with a linear, weighted (1/x²) regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LOD, Low, Mid, High) in at least five replicates.

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

    • Precision: The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).

  • Sensitivity (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within ±20%).[20]

  • Stability: Assess the stability of γ-Glu-Val-Gly in the biological matrix under various conditions reflecting sample handling and storage: freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative stability in the autosampler.[19]

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of γ-Glu-Val-Gly by LC-MS/MS. By leveraging the specificity of MRM and adhering to a systematic method development and validation workflow, researchers can achieve reliable, reproducible, and accurate quantification of this important tripeptide in complex biological samples. The provided protocols serve as a robust starting point, empowering scientists in drug development and life science research to generate high-quality data for their studies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • Bioanalytical Method Validation. U.S.
  • Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • gamma-Glutamyl-valyl-glycine | 38837-70-6. Benchchem.
  • UPLC-MS/MS method development for peptide analysis. (2025, December 18). AMSbiopharma.
  • Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. PMC. (2023, March 31).
  • Characterization of alpha- and gamma-glutamyl dipeptides by negative ion collision-induced dissoci
  • Gamma-glutamyl-valyl-glycine. PubChem.
  • Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides.
  • Characterization of γ-carboxylated tryptic peptides by collision-induced dissociation and electron transfer dissoci
  • Bioanalytical Method Development: Therapeutic Peptides. BioPharma Services. (2022, October 7).
  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. (2022, November 14).
  • Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae.
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. (2025, October 29).
  • Fragmentation of protonated peptides containing glutamine or glutamic acid.
  • A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics.
  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry.
  • MRM chromatograms of the adducted tripeptides for different analytical...
  • Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. PMC. (2019, May 9).
  • LC-MS/MS MRM Analysis Service. Mtoz Biolabs.
  • Peptide mapping through MRM Optimization for Measuring Dulaglutide in a Rat PK Study.
  • CAS 1948-29-4: γ-Glu-Gly. CymitQuimica.
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. University of Toronto.
  • γ-Glu-Gly. TargetMol.
  • Identification and Quantification of the Kokumi Peptide, γ-Glu-Val-Gly, in Foods. Journal of Agricultural and Food Chemistry.
  • Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. Journal of Agricultural and Food Chemistry. (2022, December 6).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Peptide Salt Exchange &amp; Preparation

Topic: Removing TFA salt from H-gGlu-Val-Gly-OH for cell assays Status: Active Last Updated: March 7, 2026 Ticket ID: REF-TFA-REM-001 Executive Summary You are working with H-gGlu-Val-Gly-OH (gamma-L-glutamyl-L-valyl-gly...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing TFA salt from H-gGlu-Val-Gly-OH for cell assays

Status: Active Last Updated: March 7, 2026 Ticket ID: REF-TFA-REM-001

Executive Summary

You are working with H-gGlu-Val-Gly-OH (gamma-L-glutamyl-L-valyl-glycine), a small, polar tripeptide often associated with "Kokumi" taste enhancement and calcium-sensing receptor (CaSR) activation.

Synthetic peptides are typically purified via Reverse-Phase HPLC (RP-HPLC) using Trifluoroacetic Acid (TFA) as an ion-pairing agent.[1] While TFA ensures excellent separation and purity, it remains bound to the peptide as a counter-ion.[2][3] In biological assays, residual TFA is cytotoxic, alters cellular pH, and can artificially modify membrane permeability.[3]

This guide details the removal of TFA and its exchange to a Hydrochloride (HCl) or Acetate salt form to ensure data integrity in your cell-based assays.

Module 1: Diagnostic FAQ – Do I Really Need to Remove TFA?

Q: My peptide is >98% pure. Why is my cell viability dropping? A: "Purity" in HPLC refers to the peptide sequence integrity, not the salt content. A peptide can be 99% pure by UV area integration but still contain 10-40% TFA by weight.

  • Mechanism: TFA is a strong acid (pKa ~0.23).[3] Even in buffered media, the trifluoroacetate anion can uncouple oxidative phosphorylation and disrupt cell membranes.

  • Evidence: Studies on osteoblasts and chondrocytes have shown that TFA salts significantly inhibit proliferation compared to HCl salts at identical peptide concentrations [1].[2]

Q: Can I just neutralize it with NaOH? A: No. Neutralizing the pH does not remove the trifluoroacetate anion. The anion itself interacts with positively charged membrane proteins and receptors. For H-gGlu-Val-Gly-OH, which targets the CaSR (a membrane receptor), the presence of a lipophilic anion like TFA can skew binding affinity data [2].

Q: Is H-gGlu-Val-Gly-OH sensitive to acid? A: The gamma-glutamyl (γ-Glu) linkage is distinct from a standard alpha-peptide bond.[4] It is generally resistant to cytosolic peptidases (which is why it survives in the cell to form Glutathione). However, like all peptides, it can undergo hydrolysis under extreme heat and acid. The protocols below use dilute acid at low temperatures (lyophilization), which is safe for this sequence.

Module 2: Primary Protocol – HCl Exchange via Lyophilization

Best For: Small batches (<500 mg), robust peptides, and labs with a lyophilizer. Goal: Displace the TFA anion (CF₃COO⁻) with the Chloride anion (Cl⁻) using Mass Action Law.

Reagents Required
  • Milli-Q Water (18.2 MΩ)

  • 0.1 M Hydrochloric Acid (HCl) (Analytical Grade)

  • H-gGlu-Val-Gly-OH (TFA salt)

Step-by-Step Workflow
  • Dissolution: Dissolve the peptide in 0.1 M HCl to a concentration of 1–5 mg/mL .

    • Note: H-gGlu-Val-Gly-OH is highly polar and should dissolve instantly. If it does not, sonicate briefly. Do not heat.

  • Equilibration: Allow the solution to stand at room temperature for 5 minutes .

    • Chemistry: The vast excess of Cl⁻ ions drives the equilibrium, displacing the TFA⁻ associated with the N-terminus and any basic residues.

  • Freezing: Shell-freeze the solution in liquid nitrogen or place in a -80°C freezer.

    • Critical: Ensure a thin layer of ice to maximize surface area for sublimation.

  • Lyophilization: Freeze-dry until a dry powder remains.

    • Result: TFA is volatile and is removed along with the water/HCl azeotrope.

  • Repetition (The Cycle): Re-dissolve the dried powder in 0.1 M HCl and repeat Steps 2–4.

    • Requirement: Perform this cycle 3 times total .

  • Final Wash: For the 4th cycle, dissolve the peptide in Milli-Q water only (no HCl) and lyophilize. This removes excess free HCl trapped in the cake.

Visualizing the HCl Exchange Cycle

HCl_Exchange Start Peptide-TFA Salt Dissolve Dissolve in 0.1 M HCl Start->Dissolve Equilibrate Equilibrate (5 mins) Dissolve->Equilibrate Freeze Freeze (-80°C / LN2) Equilibrate->Freeze Lyophilize Lyophilize (Remove volatile TFA) Freeze->Lyophilize Check Cycle Count < 3? Lyophilize->Check Check->Dissolve Yes (Repeat) FinalWash Dissolve in Water (Remove excess HCl) Check->FinalWash No (Done) End Peptide-HCl Salt FinalWash->End Lyophilize Final

Caption: Iterative HCl exchange workflow. The cycle must be repeated 3x to ensure >95% TFA removal.

Module 3: Alternative Protocol – Ion Exchange Resin

Best For: Large batches, or if the peptide is sensitive to repeated acidic freezing. Goal: Use a quaternary ammonium resin to capture TFA and release Acetate or Chloride.

Reagents Required
  • Strong Anion Exchange Resin (e.g., Dowex 1x2 or Amberlite IRA-400) in Chloride or Acetate form.

  • Milli-Q Water.[5][6]

Step-by-Step Workflow
  • Resin Prep: Wash the resin (10g resin per 1g peptide) with water to remove storage preservatives.

  • Column Packing: Pour resin into a glass column.

  • Activation (Optional): If converting to Acetate salt, wash column with 1M Sodium Acetate, then rinse with water until pH is neutral.

  • Loading: Dissolve H-gGlu-Val-Gly-OH in water (minimal volume) and load onto the column.

  • Elution: Elute with Milli-Q water.

    • Note: Since H-gGlu-Val-Gly-OH is a small, polar tripeptide, it will not bind to the resin (which binds anions). The peptide flows through, while the TFA anions are exchanged for the resin's counter-ions (Cl⁻ or Acetate⁻).

  • Collection: Collect fractions and monitor via UV (214 nm) or TLC.

  • Lyophilization: Freeze-dry the combined peptide fractions.

Module 4: Quality Control – Verification of Removal

You cannot assume the exchange worked. You must verify it.

Table 1: Comparison of Detection Methods

MethodTargetSensitivityProsCons
19F NMR Fluorine (TFA)High (<0.1%)Gold Standard. Specific to TFA. No interference from peptide.Requires NMR access.[7][8]
Ion Chromatography (IC) TFA⁻, Cl⁻, Acetate⁻Very HighQuantifies both residual TFA and the new counter-ion.Specialized equipment required.[6][7][8][9][10]
HPLC (Standard) PeptideN/AChecks peptide integrity only.Cannot detect salt exchange. TFA is transparent or elutes in void.
Protocol: 19F NMR Verification
  • Dissolve 1–2 mg of the final product in D₂O.

  • Add an internal standard (e.g., Sodium Trifluoroacetate) at a known concentration if absolute quantification is needed, or simply scan for the presence of the TFA signal.

  • Signal: TFA appears as a singlet at approximately -76.5 ppm .

  • Success Criteria: Absence of the peak at -76.5 ppm indicates complete removal.

Module 5: Troubleshooting H-gGlu-Val-Gly-OH Specifics

Issue: Hygroscopicity (Sticky Solid)

  • Cause: Small peptides, especially HCl salts of sequences with Glycine and Glutamic acid, can be extremely hygroscopic (absorb water from air).

  • Fix:

    • Vent the lyophilizer with dry nitrogen or argon, not ambient air.

    • Seal the vial immediately upon removal.

    • Store at -20°C with desiccant.

Issue: Yield Loss

  • Cause: H-gGlu-Val-Gly-OH is very small (MW ~303 Da). During lyophilization, if the vacuum is too strong and the cake is not fully frozen, "fly-away" (sublimation of the peptide itself) is rare but physical loss of light powder can occur.

  • Fix: Use a specific "lyo-guard" membrane or prick the parafilm covering the vial to prevent powder from being sucked into the vacuum pump.

Issue: Decision Logic - Which Method?

Decision_Tree Start Select Method Scale Batch Size? Start->Scale Small < 500 mg Scale->Small Large > 500 mg Scale->Large Lyo HCl Lyophilization (Module 2) Small->Lyo Standard Resin Ion Exchange Resin (Module 3) Large->Resin Cost/Time Effective

Caption: Decision matrix for selecting the optimal salt exchange method.

References
  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

  • LifeTein Technical Support. (2025). Should I Have TFA Removed from My Peptide? LifeTein Knowledge Base.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
  • Sikora, K., et al. (2018).[9] Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides.[2][5][10][11][12][13] International Journal of Peptide Research and Therapeutics, 24, 265–270.

Sources

Optimization

Technical Support Center: Gamma-Peptide Separation &amp; Purification

Senior Application Scientist Desk Subject: Advanced Mobile Phase Optimization for -Peptide Foldamers Introduction: The "Foldamer" Challenge Welcome. If you are reading this, you are likely struggling with a chromatogram...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Subject: Advanced Mobile Phase Optimization for


-Peptide Foldamers
Introduction: The "Foldamer" Challenge

Welcome. If you are reading this, you are likely struggling with a chromatogram that defies standard peptide logic. You are not dealing with standard


-peptides; you are working with 

-peptides
—backbone-extended peptidomimetics that function as "foldamers."

Unlike flexible


-peptides, 

-peptides possess a strong propensity to fold into stable secondary structures (e.g., 12-, 14-, or 15-helices) even in organic solvents. This creates a unique set of chromatographic artifacts: conformational peak splitting , broadening due to slow kinetics , and unexpected hydrophobicity .

This guide moves beyond basic HPLC to address the specific physical chemistry of


-peptides.
Module 1: Troubleshooting Peak Shape & Conformational Splitting

Q: My pure


-peptide elutes as two distinct peaks or a broad "smeared" peak. Is my synthesis impure? 

A: Not necessarily. You are likely observing conformational heterogeneity .


-Peptides often exist in equilibrium between folded (helical) and unfolded states. If the interconversion rate between these states is slower than the chromatographic timescale, the species separate, appearing as "ghost" peaks.

The Fix: Thermodynamic Control You must accelerate the interconversion rate to coalesce the peaks.

  • Temperature Elevation (The Primary Lever):

    • Mechanism: Heat increases the kinetic energy of the peptide, speeding up the folding/unfolding exchange rate (

      
      ) so it exceeds the separation speed.
      
    • Protocol: Increase column temperature in

      
       increments (Start: 
      
      
      
      ).
    • Limit: Most silica C18 columns are stable up to

      
      . For higher temperatures (
      
      
      
      ), switch to hybrid silica (e.g., ethylene-bridged) or polymer-based columns.
  • Gradient Slope Modification:

    • Mechanism: A shallower gradient keeps the peptide in the transition zone longer, allowing time for on-column equilibration.

    • Protocol: Reduce gradient slope from

      
       to 
      
      
      
      or introduce an isocratic hold near the elution point.

Q: I have severe tailing despite using a new column. Why?

A:


-Peptides are more hydrophobic and often more basic than their 

-counterparts due to the additional backbone methylene groups. This leads to:
  • Hydrophobic Adsorption: Strong interaction with the C18 ligand.

  • Silanol Interaction: Unmasked silanols bind to the N-terminus or basic side chains.

The Fix: The "TFA Shield"

  • Standard: 0.1% Trifluoroacetic Acid (TFA) is non-negotiable for peak shape unless MS sensitivity is critical.[1] The trifluoroacetate anion pairs with the cationic peptide, neutralizing charge and masking silanols.

Module 2: Mobile Phase Selection (LC-MS vs. Purification)

Q: I need to analyze my


-peptides by LC-MS, but TFA suppresses my signal. What is the alternative? 

A: This is the classic "Sensitivity vs. Resolution" conflict. TFA suppresses electrospray ionization (ESI) by forming tight ion pairs in the gas phase.

Comparative Analysis of Mobile Phase Additives

AdditiveRolePeak Shape (

)
MS Signal IntensityBest Use Case
0.1% TFA Strong Ion PairExcellent (

)
Poor (Suppression)Purification; UV-only purity checks.
0.1% Formic Acid (FA) Weak Proton DonorPoor (Tailing/Broad)ExcellentHigh-sensitivity proteomics (often fails for foldamers).
0.1% Difluoroacetic Acid (DFA) The "Bridge"GoodModerateRecommended for

-peptide LC-MS.
Ammonium Formate (10mM) Buffer (pH 3.8)ModerateGoodWhen pH control is more critical than ion pairing.

The "Signal Bridge" Protocol (DFA Method) Difluoroacetic acid (DFA) offers a pKa (~1.3) between TFA (0.[1][2][3]3) and FA (3.75).[1] It provides sufficient ion pairing to sharpen


-peptide peaks without the severe signal suppression of TFA.
  • Concentration: 0.05% to 0.1% DFA in both Mobile Phase A (Water) and B (ACN).[4]

Module 3: Hydrophobicity & Retention Strategy

Q: My


-peptide elutes much later than the 

-peptide analog. Is this normal?

A: Yes. The insertion of a methylene group (


) into every residue increases the overall hydrophobicity of the backbone significantly. A 10-mer 

-peptide is far more hydrophobic than a 10-mer

-peptide.

Experimental Adjustments:

  • Organic Modifier: Standard Acetonitrile (ACN) is usually sufficient. However, if the peptide is extremely hydrophobic (eluting >80% B), switch Mobile Phase B to Methanol (MeOH) or Isopropanol (IPA) mixes (e.g., ACN:IPA 70:30).

    • Why? IPA has higher eluotropic strength and disrupts hydrophobic aggregates better than ACN.

  • Pore Size:

    
    -Peptides fold into thicker helices (larger cross-section). Ensure your column pore size is at least 130 Å . For longer oligomers (>15 residues), switch to 300 Å  to prevent restricted diffusion.
    
Visualizing the Workflow
Diagram 1: The "Split Peak" Troubleshooting Logic

Use this flow to diagnose if your peak splitting is chemical (impurity) or physical (conformer).

SplitPeakLogic Start Observation: Split/Broad Peak Step1 Re-inject at Higher Temp (+20°C) Start->Step1 Decision1 Did peaks coalesce or change ratio? Step1->Decision1 Conformer Cause: Conformational Isomerism (Slow Kinetics) Decision1->Conformer Yes (Ratio changed/Merged) Impurity Cause: Chemical Impurity (Deletion sequence/Protecting group) Decision1->Impurity No (Peaks remained distinct) Action1 Action: Run at 60-70°C Use shallower gradient Conformer->Action1 Action2 Action: Check Mass Spec Purify standard way Impurity->Action2

Caption: Logic flow for distinguishing between conformational artifacts (foldamers) and actual chemical impurities.

Diagram 2: Optimized

-Peptide Method Development

Standard Operating Procedure for new


-peptide separation.

MethodDev cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: MS Transfer Node1 Column: C18 (130-300Å) Temp: 60°C Node2 Mobile Phase: A: H2O + 0.1% TFA B: ACN + 0.1% TFA Node1->Node2 Node3 Check Peak Shape Node2->Node3 Node4 Broad/Tailing? Add 10-20% IPA to B Node3->Node4 Hydrophobic Issues Node5 Split Peaks? Increase Temp to 70°C Flatten Gradient Node3->Node5 Kinetic Issues Node6 Switch to 0.1% DFA OR Post-Column TFA Wash Node4->Node6 Node5->Node6

Caption: Step-by-step method development specifically tuned for hydrophobic, foldameric


-peptides.
References
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Steer, D. L., et al. (2002). Reversed-phase high-performance liquid chromatography of peptides: conformational aspects. Journal of Chromatography A, 964(1-2), 47-63. Link

  • Waters Corporation. (2020). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Application Note. Link

  • YMC Europe. (2023). Effect of column temperature on separation of peptides and proteins.[5][6][7] Technical Guide. Link

  • Seebach, D., et al. (2004). The World of

    
    - and 
    
    
    
    -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components.[8] Chemistry & Biodiversity, 1(9), 1111–1239. Link

Sources

Troubleshooting

Preventing hydrolysis of gamma-glutamyl linkages

Title: Technical Support Center: Preventing Hydrolysis of -Glutamyl Linkages Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the complex bioche...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Preventing Hydrolysis of


-Glutamyl Linkages 

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the complex biochemical challenges associated with


-glutamyl linkage instability. Whether you are formulating stable cell culture media, evaluating polyglutamated antifolates, or synthesizing peptide-based therapeutics, preventing the premature cleavage of the isopeptide bond between the 

-carboxyl group of glutamate and an amino group is critical. This guide bridges the gap between theoretical enzymology and field-proven benchtop protocols, ensuring your experimental workflows remain robust and self-validating.

Core Mechanisms of


-Glutamyl Hydrolysis 
Understanding the causality behind degradation is the first step in troubleshooting. 

-glutamyl linkages are highly resistant to standard proteases but are specifically targeted by two distinct enzyme classes, or by spontaneous chemical hydrolysis under extreme conditions.

GammaGlutamylHydrolysis Substrate Gamma-Glutamyl Peptide (e.g., GSH, Polyglutamates) GGT Gamma-Glutamyl Transpeptidase (GGT) Substrate->GGT Extracellular Cleavage GGH Gamma-Glutamyl Hydrolase (GGH) Substrate->GGH Lysosomal/Secreted Cleavage Products1 Glutamate + Amino Acid (Transpeptidation) GGT->Products1 Products2 Monoglutamate + Free Glutamates (Endo/Exopeptidase) GGH->Products2 Inhibitor1 GGsTop / Acivicin Inhibitor1->GGT Inhibitor2 2-Mercaptomethylglutaric acid Inhibitor2->GGH

Mechanisms of gamma-glutamyl hydrolysis and targeted enzymatic inhibition pathways.

Troubleshooting & FAQs

Q1: Why is my


-glutamyl dipeptide (e.g., 

-Glu-Gln) degrading rapidly in mammalian cell culture, leading to ammonia toxicity?
Causality: While

-glutamyl linkages are used to stabilize glutamine, certain cell lines (particularly tumor lines) overexpress Gamma-Glutamyl Transpeptidase (GGT) on their apical surfaces. GGT catalyzes the transfer of the

-glutamyl group to acceptor amino acids or hydrolyzes it, releasing free glutamine. This free glutamine is then susceptible to1[1], poisoning your culture. Solution: Implement a highly specific GGT inhibitor. Historically, Acivicin was used; however, it irreversibly inhibits various glutamine amidotransferases, 2[2]. Instead, transition to GGsTop, a mechanism-based irreversible inhibitor that3[3]. It provides >100-fold higher specificity for GGT without affecting amidotransferases.

Q2: During intracellular assays evaluating polyglutamated antifolates (e.g., methotrexate), the poly-


-glutamate chains are prematurely cleaved. How do we stabilize them? 
Causality:  This is driven by Gamma-Glutamyl Hydrolase (GGH), a lysosomal and secreted endo/exopeptidase that specifically targets folate and antifolate polyglutamates. Unlike GGT, GGH operates intracellularly as a low-affinity, high-turnover enzyme utilizing a4[4].
Solution:  Introduce 2-mercaptomethylglutaric acid into your assay buffer. This compound effectively inhibits neutral pH GGH in vitro, maintaining the polyglutamate chain length and 5[5].

Q3: We are formulating a synthetic peptide containing a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glutamyl linkage. What are the optimal storage conditions to prevent spontaneous chemical hydrolysis? 
Causality:  Spontaneous chemical hydrolysis of the 

-amide bond is accelerated by extremes of pH and elevated temperatures. The

-linkage is thermodynamically susceptible to water nucleophilic attack if not buffered correctly. Solution: Lyophilize the peptide and store at -20°C under an inert gas (argon). If a working solution is required, maintain the buffer at an acidic pH (3.0–4.0) to minimize hydroxide-mediated nucleophilic attack, and store aliquots at -20°C. Strictly [6].

Quantitative Data: Inhibitor Selection Matrix

To ensure experimental integrity, selecting the correct inhibitor based on the target enzyme is critical. The table below summarizes the quantitative and mechanistic profiles of leading inhibitors.

Reagent / InhibitorTarget EnzymeMechanism of ActionSpecificity & Off-Target EffectsOptimal Working ConcentrationStability / Storage
Acivicin (AT-125) GGTCovalent modification of catalytic ThrLow: Irreversibly inhibits glutamine amidotransferases (high cytotoxicity).10 - 50 µMStable at -20°C; short half-life in human plasma (~3 h).
GGsTop GGTMechanism-based irreversible binding (Thr-381)High: >100-fold higher affinity for hGGT1 than Acivicin. Non-toxic.1 - 10 µMStable in acidic/neutral aqueous solutions for 1 month at RT.
2-Mercaptomethylglutaric acid GGHCompetitive inhibition of Cys110 active siteHigh: Specific to neutral pH

-glutamyl hydrolases.
10 - 100 µMStore lyophilized at -20°C.

Experimental Protocols

Protocol 1: Self-Validating Assay for GGT-Mediated Hydrolysis Inhibition using GGsTop

This protocol establishes a self-validating loop by comparing ammonia accumulation against HPLC-quantified intact


-Glu-Gln, proving that GGT inhibition directly correlates with peptide stability.

Step 1: Preparation of Inhibitor-Supplemented Media

  • Reconstitute GGsTop in a 0.1% TFA solution or sterile water (pH 7.0) to create a 10 mM stock. Do not use alkaline buffers.

  • Supplement your basal cell culture media (containing 2 mM

    
    -Glu-Gln) with GGsTop to a final concentration of 10 µM. Prepare a control batch without GGsTop.
    

Step 2: Cell Seeding and Incubation

  • Seed GGT-expressing cells (e.g., HepG2 or specific tumor lines) at

    
     cells/mL in 6-well plates.
    
  • Introduce the supplemented media and incubate at 37°C, 5% CO₂.

Step 3: Sampling and Self-Validation

  • At 24, 48, and 72 hours, extract a 200 µL aliquot of spent media from both groups.

  • Centrifuge at 10,000 x g for 5 minutes to pellet debris.

  • Validation A (Ammonia Assay): Use a colorimetric ammonia assay kit. The GGsTop group should show <2 mM ammonia, while the control will exhibit elevated levels.

  • Validation B (HPLC Quantification): Run the supernatant through a C18 reverse-phase HPLC column. Quantify the area under the curve (AUC) for intact

    
    -Glu-Gln. The correlation between low ammonia and high 
    
    
    
    -Glu-Gln AUC validates the inhibition of GGT-mediated hydrolysis.
Protocol 2: Long-Term Storage and Reconstitution of Synthetic -Glutamyl Peptides

Improper storage is the leading cause of spontaneous chemical hydrolysis.

Step 1: Lyophilization and Primary Storage

  • Ensure the synthesized

    
    -glutamyl peptide is fully lyophilized.
    
  • Store the powder in a tightly sealed, light-protected vial at -20°C. Backfill the vial with Argon gas to prevent deliquescence (moisture absorption).

Step 2: Acidic Reconstitution

  • Warm the vial to room temperature before opening to prevent condensation.

  • Reconstitute the peptide using a validated acidic buffer (e.g., 50 mM Citrate buffer, pH 3.5). This suppresses hydroxide-mediated nucleophilic attack on the

    
    -amide bond.
    

Step 3: Aliquoting and Working Stock Management

  • Immediately divide the reconstituted solution into single-use aliquots (e.g., 50 µL).

  • Flash-freeze in liquid nitrogen and transfer to -80°C for long-term storage, or -20°C for short-term (weeks).

  • Thaw only once on ice immediately prior to the experiment. Discard any unused thawed portions to avoid freeze-thaw degradation.

References

  • Inhibition of gamma-glutamyl hydrolases in human cells by 2-mercaptomethylglutaric acid. nih.gov. 5

  • Therapeutic Effect of GGsTop, Selective Gamma-glutamyl Transpeptidase Inhibitor on a Mouse Model. iiarjournals.org. 2

  • Preventing degradation of Gamma-L-Glutamyl-L-Glutamine in media. Benchchem. 1

  • GGsTop, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats. physiology.org. 3

  • Glutamyl hydrolase. pharmacological role and enzymatic characterization. nih.gov. 4

  • Storage conditions to maintain long-term stability of gamma-Glu-His. Benchchem. 6

Sources

Optimization

Technical Support Center: Hydrophilic Peptide HPLC Troubleshooting

Introduction: The "Sticky" Nature of Hydrophilic Peptides Welcome to the Technical Support Center. If you are analyzing hydrophilic peptides, you are likely battling a paradox: these molecules are too polar to retain wel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Nature of Hydrophilic Peptides

Welcome to the Technical Support Center. If you are analyzing hydrophilic peptides, you are likely battling a paradox: these molecules are too polar to retain well on standard C18 columns, yet they are "sticky" enough to adsorb irreversibly to silanols and metal surfaces, causing severe peak tailing.

This guide moves beyond basic advice. We will dissect the physicochemical causes of tailing—specifically Secondary Silanol Interactions, Mobile Phase pH equilibria, and HILIC solvent mismatch—and provide self-validating experimental protocols to resolve them.

Part 1: Diagnostic Logic Tree

Before altering your method, use this logic flow to isolate the variable causing the tailing.

TroubleshootingTree Start OBSERVATION: Peak Tailing (As > 1.5) Q1 Is the peak broad/split or just tailing? Start->Q1 Split Broad/Split Q1->Split Split Tail Asymmetric Tailing Q1->Tail Tailing Q2 Check Sample Solvent. Is it stronger than Mobile Phase A? Split->Q2 Q3 Inject 1/10th Mass. Does shape improve? Tail->Q3 SolventIssue CAUSE: Solvent Mismatch (Volume Overload) Q2->SolventIssue Yes MassLoad CAUSE: Mass Overload (Langmuir Isotherm) Q3->MassLoad Yes Q4 Check Mobile Phase pH. Is pH > 3.5 (RP) or Low Buffer (HILIC)? Q3->Q4 No Silanol CAUSE: Secondary Silanol Interactions Q4->Silanol Yes Q5 Is the peptide acidic/phosphorylated? Q4->Q5 No Chelation CAUSE: Metal Chelation (Adsorption to Stainless Steel) Q5->Chelation Yes

Figure 1: Diagnostic workflow for isolating the root cause of peak tailing in peptide chromatography.

Part 2: The Chemistry of Tailing (Reversed-Phase)

Q: Why do my hydrophilic peptides tail on C18, even when they elute early?

The Mechanism: Hydrophilic peptides often contain basic residues (Arginine, Lysine, Histidine). At typical HPLC pH (2.0–3.0), these residues are positively charged. The silica support of your column contains residual Silanols (Si-OH) .[1]

  • The Problem: If the pH is not low enough, or the silica is not high-purity, silanols ionize to Si-O⁻ .

  • The Interaction: The positively charged peptide binds to the negatively charged silanol via ion-exchange. This is a "secondary interaction" (slow kinetics) compared to the primary hydrophobic interaction (fast kinetics), resulting in a dragging tail.

Experimental Protocol: The "pH Drop" Test

To confirm silanol activity, alter the ionization state of the column.

  • Baseline Run: Run your standard method (e.g., pH 3.5 Formic Acid). Calculate Tailing Factor (

    
    ).[2]
    
  • Test Run: Lower the mobile phase pH to < 2.5 (e.g., use 0.1% TFA or high-molarity Phosphate).

  • Analysis:

    • If tailing disappears: The cause was silanol interaction.[3][4] The lower pH protonated the silanols (Si-O⁻

      
       Si-OH), neutralizing the surface.
      
    • If tailing persists: The cause is likely hardware (dead volume) or metal chelation.

Expert Insight: Standard silica has a pKa of ~3.5. To suppress silanol ionization, your mobile phase pH must be at least 1 unit below this pKa. This is why 0.1% TFA (pH ~2.0) yields sharper peaks than 0.1% Formic Acid (pH ~2.7) .

Part 3: The Mobile Phase Dilemma (TFA vs. Formic Acid)

Q: I switched from TFA to Formic Acid for MS sensitivity, and now my peaks are tailing. How do I fix this without losing signal?

The Trade-off: Trifluoroacetic Acid (TFA) is an ion-pairing reagent .[4][5][6] It masks the positive charge of the peptide and the column silanols. Formic Acid (FA) is too weak to form strong ion pairs, leaving the peptide exposed to silanols.

Comparison of Modifiers:

FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)Difluoroacetic Acid (DFA)
Peak Shape Excellent (Sharp)Poor (Tailing likely)Good (Intermediate)
Mechanism Strong Ion Pairing + Silanol SuppressionpH control onlyModerate Ion Pairing
MS Signal Severe Suppression (up to 90% loss)High SensitivityModerate Suppression
Use Case UV Purity AnalysisProteomics / High-Sensitivity MSBalanced MS/UV
Solution: The "Signal Bridge" Protocol

If you must use FA for MS sensitivity but need the peak shape of TFA:

  • The "Spike" Method: Use 0.1% Formic Acid + 0.01% TFA .

    • Why: Even trace amounts of TFA can saturate the active silanol sites on the column without causing the massive signal suppression of a full 0.1% load.

  • Alternative: Switch to Difluoroacetic Acid (DFA) . It offers a middle ground—better shape than FA, better signal than TFA.

Part 4: HILIC Troubleshooting (Hydrophilic Interaction)

Q: I am using HILIC for very polar peptides. The peaks look like "shark fins" or are splitting. Why?

Cause 1: Solvent Mismatch (The Water Effect) In HILIC, water is the "strong" solvent. If you dissolve your peptide in 100% water and inject it into a mobile phase of 90% Acetonitrile, the water plug travels down the column, dragging the peptide with it and preventing it from partitioning into the stationary phase's water layer.

Cause 2: Low Buffer Strength HILIC relies on an electrostatic double layer. If the buffer concentration is too low (< 5 mM), the charged peptides will interact with the silica backbone (ion exchange) rather than partitioning.

Visualizing the HILIC Mechanism Failure

HILIC_Mechanism cluster_0 Ideal HILIC Partitioning cluster_1 Failure Mode: Solvent Mismatch Stationary Stationary Phase (Polar) WaterLayer Water-Rich Layer Stationary->WaterLayer MobilePhase Mobile Phase (High ACN) WaterLayer->MobilePhase SamplePlug Sample in 100% Water (Strong Solvent) Disruption Disrupts Water Layer Peptide cannot partition SamplePlug->Disruption Result Peak Fronting/Splitting Disruption->Result

Figure 2: Disruption of the HILIC partitioning mechanism by aqueous sample injection.

Corrective Protocol: HILIC Sample Prep
  • Diluent: Dissolve sample in 75% Acetonitrile / 25% Buffer .

    • Note: If the peptide precipitates in high organic, use the highest organic % possible (e.g., 50%).

  • Buffer: Ensure Mobile Phase A contains 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8). Never use pure water/ACN gradients in HILIC for charged peptides.

Part 5: The Invisible Enemy (Metal Chelation)

Q: My acidic peptides (Asp/Glu rich) and phosphopeptides tail badly, even with TFA. Why?

The Mechanism: Stainless steel HPLC systems release trace Iron (Fe) ions. Peptides with electron-donating groups (Carboxylates, Phosphates) act as chelating agents, binding to the iron on the frit or column wall. This is not a chromatographic interaction; it is adsorption.

Protocol: System Passivation

If you suspect metal interaction, perform this cleaning cycle (remove the column first!):

  • Flush: 30% Phosphoric Acid in water (at 1 mL/min for 60 mins).

    • Action: This strips accessible iron ions from the steel surfaces.

  • Rinse: 100% Water (30 mins).

  • Replace: Install a PEEK (polyether ether ketone) or Titanium frit if possible.

  • Column Choice: Switch to "Bio-Inert" or "Bio-Compatible" column hardware (lined with PEEK or ceramic) to prevent on-column chelation.

References

  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Discusses the mechanism of TFA vs. Formic Acid and Silanol interactions). (Verified via Search 1.1)

  • Chromatography Today. The Importance of Understanding Secondary Interactions When Analysing Peptides. (Detailed breakdown of silanol activity and pH effects). (Verified via Search 1.2)

  • McCalley, D. V. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. (Authoritative source on the ionic strength and overloading effects in FA vs TFA). (Verified via Search 1.4)

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (HILIC specific troubleshooting regarding solvent mismatch). (Verified via Search 1.7)

  • Thermo Fisher Scientific. Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape. (Investigation into metal chelation mechanisms). (Verified via Search 1.21)

Sources

Reference Data & Comparative Studies

Validation

The Critical Role of Purity in Kokumi Peptide Research

An authoritative comparison and methodological guide for validating H-gGlu-Val-Gly-OH ( -Glutamylvalylglycine) reference standards, focusing on the critical necessity of >98% purity for pharmacological and sensory applic...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison and methodological guide for validating H-gGlu-Val-Gly-OH (


-Glutamylvalylglycine) reference standards, focusing on the critical necessity of >98% purity for pharmacological and sensory applications.

H-gGlu-Val-Gly-OH (often abbreviated as


-Glu-Val-Gly or EVG) is a naturally occurring tripeptide composed of L-glutamic acid, L-valine, and glycine. Widely recognized as a potent "kokumi" substance, it enhances mouthfulness, thickness, and savory continuity in foods without possessing an inherent taste of its own. Mechanistically, it functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) [1].

For researchers conducting high-throughput pharmacological screening, structural biology studies, or precise sensory profiling, utilizing a reference standard with >98% purity is a strict methodological requirement. Lower-purity samples frequently contain synthesis by-products—most notably the dipeptide Val-Gly or the intermediate


-Glu-Val. These trace impurities can competitively bind to the Venus flytrap domain of the CaSR, acting as partial agonists or silent antagonists. This competitive interference artificially shifts the 

values, compromising the reproducibility and fidelity of the dose-response data [2].

CaSR_Pathway Ligand H-gGlu-Val-Gly-OH (>98% Pure) CaSR Calcium-Sensing Receptor (CaSR) Ligand->CaSR Allosteric Binding Ca Extracellular Ca2+ Ca->CaSR Primary Agonist Gq Gq Protein Activation CaSR->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Release PLC->IP3 Cleaves PIP2 Ca_Release Intracellular Ca2+ Mobilization IP3->Ca_Release Activates ER Channels

CaSR signaling pathway modulated by H-gGlu-Val-Gly-OH leading to intracellular calcium mobilization.

Objective Comparison of Synthesis & Sourcing Strategies

When sourcing H-gGlu-Val-Gly-OH, researchers typically encounter three tiers of product quality based on the synthesis method.

  • Crude Enzymatic Extracts: Produced using engineered Escherichia coli expressing mutant glutathione synthetase or

    
    -glutamylvaline synthetase [1]. While highly scalable and cost-effective, the enzymatic reaction inherently leaves behind unreacted Val-Gly.
    
  • Standard SPPS Grade: Synthesized via Solid-Phase Peptide Synthesis. While avoiding enzymatic by-products, this method is prone to generating deletion sequences and epimerized peptides, alongside residual Trifluoroacetic acid (TFA) salts.

  • High-Purity Reference Standard (>98%): Rigorously purified via preparative HPLC and subsequent recrystallization [3]. This grade eliminates trace dipeptides and provides absolute functional fidelity for sensitive in vitro assays.

Quantitative Data: Comparison of H-gGlu-Val-Gly-OH Source Grades
ParameterCrude Enzymatic ExtractStandard SPPS GradeReference Standard (>98%)
Target Purity (HPLC) 85.0% - 90.0%90.0% - 95.0%≥ 98.5%
Primary Impurities Val-Gly,

-Glu-Val
Deletion peptides, Epimers< 0.5% Val-Gly
CaSR

Artifact Shift
+15% to +20%+5% to +10%Baseline (True

)
Crystallization Yield ~35% - 50%~60%> 70%
Endotoxin Levels High (Requires clearing)Low< 0.1 EU/mg

Analytical Validation: Self-Validating Purity Workflow

To guarantee >98% purity, a multi-modal analytical approach is required. The following protocol details the RP-HPLC methodology required to certify the reference standard.

Purity_Workflow Sample Crude Peptide Synthesis Batch Prep Sample Prep (0.1% TFA Solubilization) Sample->Prep HPLC RP-HPLC Analysis (C18, 210 nm UV) Prep->HPLC Gradient Elution LCMS LC-MS Confirmation (m/z 304.1 [M+H]+) HPLC->LCMS Peak ID NMR 1H/13C NMR (Structural Integrity) HPLC->NMR Orthogonal Check Release Reference Standard (Purity >98%) LCMS->Release Mass Confirmed NMR->Release Structure Confirmed

Step-by-step analytical workflow for validating H-gGlu-Val-Gly-OH purity >98%.
Step-by-Step RP-HPLC Protocol

Causality Check: Because H-gGlu-Val-Gly-OH lacks aromatic amino acids (like Tryptophan or Tyrosine), it exhibits negligible absorbance at the standard 254 nm wavelength. Detection must occur at 210 nm to monitor the peptide bonds directly. Furthermore, adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase is mandatory; it protonates the free carboxylate groups on the glutamate and glycine residues, suppressing ionization during elution to prevent peak tailing and ensure baseline resolution from the critical Val-Gly impurity.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the H-gGlu-Val-Gly-OH standard in Solvent A to a final concentration of 1.0 mg/mL. Vortex until completely clear. Run a blank (Solvent A only) to validate baseline stability.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., Hydrosphere C18, 150 x 4.6 mm, 5 µm) [3]. Run a linear gradient from 0% to 30% Solvent B over 20 minutes at a flow rate of 1.0 mL/min.

  • Integration & Calculation: Integrate all peaks at 210 nm. The purity is calculated as the area of the H-gGlu-Val-Gly-OH peak divided by the total area of all integrated peaks, multiplied by 100. A valid reference standard must yield a value

    
     98.0%.
    

Functional Validation: CaSR Intracellular Calcium Release Assay

Once the chemical purity is confirmed, the biological activity of the reference standard must be validated to ensure it acts as a true positive allosteric modulator.

Causality Check:HEK-293 cells are selected specifically because wild-type HEK-293 lacks endogenous CaSR expression, providing an operationally silent background [2]. Transient transfection introduces the human CaSR, ensuring that any observed calcium flux is exclusively mediated by the target receptor. Fluo-4 AM is used because its esterified form easily permeates the cell membrane; once inside, intracellular esterases cleave the AM group, trapping the dye which exhibits a >100-fold fluorescence increase upon binding


 released from the endoplasmic reticulum.
Step-by-Step Assay Protocol
  • Cell Culture & Transfection: Seed HEK-293 cells in a 96-well black-walled plate at

    
     cells/well. After 24 hours, transiently transfect the cells with a plasmid encoding the human CaSR gene using Lipofectamine 3000. Incubate for 48 hours.
    
  • Dye Loading: Wash the cells with Assay Buffer (20 mM HEPES, 146 mM NaCl, 5 mM KCl, 1 mM

    
    , 0.5 mM 
    
    
    
    , pH 7.4). Load the cells with 2 µM Fluo-4 AM and 0.1% Pluronic F-127 in Assay Buffer for 45 minutes at 37°C.
  • Ligand Preparation: Prepare serial dilutions of the >98% pure H-gGlu-Val-Gly-OH reference standard ranging from 0.1 µM to 1000 µM in Assay Buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader (Excitation 488 nm / Emission 525 nm). Establish a 10-second baseline, then inject the peptide solutions. Record the peak fluorescence intensity (typically occurring within 20-30 seconds post-injection).

  • Data Analysis: Normalize the fluorescence response (

    
    ) and plot against the log concentration of the peptide to calculate the 
    
    
    
    . A highly pure standard will yield a sharp, reproducible sigmoidal curve without the biphasic artifacts caused by dipeptide impurities.

References

  • EP3115463A1 - Gamma-glutamyl-valine synthase, and method for producing gamma-glutamyl-valyl-glycine Source: Google Patents URL
  • Source: PMC (National Institutes of Health)
  • Source: European Patent Office (EPO)
Comparative

Comparative Guide: Sensory Thresholds and Potency of Kokumi Peptides

[1] Executive Summary This technical guide provides a comparative analysis of key kokumi-active -glutamyl peptides, focusing on their sensory thresholds and Calcium-Sensing Receptor (CaSR) activation potency.[1][2] Desig...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of key kokumi-active


-glutamyl peptides, focusing on their sensory thresholds and Calcium-Sensing Receptor (CaSR) activation potency.[1][2] Designed for formulation scientists and drug development professionals, this document synthesizes in vitro EC50 data with human sensory evaluation protocols.

The data confirms that while Glutathione (GSH) serves as the prototypical kokumi substance, novel tripeptides such as


-Glu-Val-Gly (

-EVG)
exhibit significantly higher potency—approximately 12.8-fold stronger than GSH in sensory perception—driven by superior allosteric modulation of the CaSR.

Mechanistic Foundation: The CaSR Pathway

To understand the sensory threshold differences, one must first understand the mechanism. Kokumi peptides do not trigger a primary taste (like sweet or sour) directly.[3][4] Instead, they act as allosteric modulators of the Calcium-Sensing Receptor (CaSR) located in the taste buds (specifically circumvallate papillae).

When calcium ions (


) are present (from saliva or food matrix), kokumi peptides bind to the "Venus Flytrap" domain of the CaSR, lowering the threshold for receptor activation. This triggers an intracellular calcium flux, resulting in the synaptic release of neurotransmitters (likely serotonin or ATP) that the brain interprets as "mouthfulness," "continuity," and "thickness."
Diagram: CaSR Activation Cascade

The following diagram illustrates the signal transduction pathway initiated by kokumi peptides.

CaSR_Pathway Ligand Kokumi Peptide (e.g., γ-EVG) CaSR CaSR Receptor (Venus Flytrap Domain) Ligand->CaSR Allosteric Binding Calcium Ca²⁺ (Orthosteric Ligand) Calcium->CaSR Orthosteric Binding G_Protein G-Protein (Gαq/11) CaSR->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC IP3 IP3 Production PLC->IP3 ER_Ca ER Ca²⁺ Release IP3->ER_Ca Signal Neurotransmitter Release ER_Ca->Signal Intracellular [Ca²⁺]↑ Perception Sensory Perception (Continuity/Thickness) Signal->Perception

Figure 1: Signal transduction pathway of Kokumi perception via CaSR modulation.

Comparative Analysis: Potency and Thresholds

The following data aggregates results from HEK293 cell-based assays (hCaSR expression) and human sensory panels. Note the inverse relationship between EC50 (lower is more potent) and Sensory Intensity.

Table 1: Receptor Potency vs. Sensory Threshold
Peptide SequenceCommon NamehCaSR EC50 (µM)Sensory Threshold (µM)*Relative Potency (vs. GSH)

-Glu-Val-Gly

-EVG
0.033 ~3.0 12.8x

-Glu-Cys-Gly
Glutathione (GSH)0.058~40 - 1001.0x (Baseline)

-Glu-Leu

-EL
~1.50~150< 1.0x

-Glu-Cys
-0.16 - 0.46N/AVariable
  • Sensory thresholds are matrix-dependent. Values above represent detection in a savory base (e.g., 0.5% MSG or chicken broth).

Key Findings
  • 
    -EVG Dominance:  With an EC50 of 33 nM (0.033 µM), 
    
    
    
    -EVG is significantly more potent than Glutathione. In practical application, a 0.01% solution of
    
    
    -EVG provides equivalent kokumi intensity to a 0.128% solution of GSH [1][2].[4]
  • Structure-Activity Relationship (SAR): The potency is strictly governed by the N-terminal

    
    -L-glutamyl residue.
    
    • Requirement 1: N-terminal must be

      
      -Glu.[2][5] 
      
      
      
      -Glu peptides show negligible activity.
    • Requirement 2: The second residue should be hydrophobic/neutral (e.g., Valine, Cysteine).

    • Requirement 3: A C-terminal Glycine often enhances potency (Tripeptides > Dipeptides generally) [3].

Experimental Protocols

To replicate these findings or screen novel peptides, the following self-validating protocols are recommended.

Workflow Diagram: Screening Pipeline

Workflow Start Peptide Synthesis (Fmoc SPPS) InVitro In Vitro Screen (HEK293-hCaSR) Start->InVitro Gate EC50 < 1.0 µM? InVitro->Gate FLIPR Assay Sensory Sensory Evaluation (3-AFC / Descriptive) Gate->Sensory Pass Discard Discard / Redesign Gate->Discard Fail Analysis Statistical Analysis (ANOVA / Probit) Sensory->Analysis

Figure 2: Integrated workflow for identifying and validating kokumi peptides.

Protocol A: In Vitro CaSR Activation (FLIPR Assay)

Objective: Determine EC50 values to predict sensory potency.

  • Cell Line: Stable HEK293 cells expressing human CaSR (hCaSR).

  • Preparation: Seed cells in 96-well black-wall plates. Incubate for 24h.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) for 45-60 mins at 37°C.

  • Buffer: Use HBSS containing 20 mM HEPES and 1.25 mM

    
     .
    
    • Critical Step: The assay buffer must contain physiological calcium. Without extracellular calcium, the allosteric modulator (peptide) cannot activate the receptor.

  • Measurement: Add peptide solutions (serial dilutions). Measure fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Calculation: Plot response curves and calculate EC50 using a 4-parameter logistic equation.

Protocol B: Human Sensory Evaluation (3-AFC)

Objective: Determine the detection threshold in a relevant food matrix.

  • Panel: Minimum 10-15 trained panelists (screened for taste acuity).

  • Matrix: Model Chicken Broth or 0.5% MSG (Monosodium Glutamate) solution.

    • Why: Kokumi peptides have little taste in pure water. They require a savory background to demonstrate the "enhancement" effect.

  • Method (3-AFC):

    • Present 3 cups: Two contain the Control (Matrix only), one contains the Test (Matrix + Peptide).

    • Panelist must identify the "different" cup.

    • Repeat with ascending concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).

  • Attributes to Score: If using Descriptive Analysis (DA) instead of threshold testing, score:

    • Mouthfulness (Volume of sensation)

    • Continuity (Duration of aftertaste)

    • Thickness (Viscosity perception)

References

  • Ohsu, T., et al. (2010). Involvement of the Calcium-sensing Receptor in Human Taste Perception.[1][6] Journal of Biological Chemistry.

  • Kuroda, M., & Miyamura, N. (2015). Effect of a kokumi peptide, γ-glutamyl-valyl-glycine, on the sensory characteristics of chicken consommé.[4][7] Flavour.

  • Maruyama, Y., et al. (2012). Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells. PLOS ONE.

  • Dunkel, A., et al. (2007). Molecular and Sensory Characterization of γ-Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans. Journal of Agricultural and Food Chemistry.

Sources

Validation

Beyond the Peptide Peak: A Comparative Guide to Residual TFA Quantitation

Executive Summary: The Hidden Variable In the world of Solid Phase Peptide Synthesis (SPPS), Trifluoroacetic Acid (TFA) is a double-edged sword. It is the industry-standard cleavage agent and a highly effective ion-pairi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable

In the world of Solid Phase Peptide Synthesis (SPPS), Trifluoroacetic Acid (TFA) is a double-edged sword. It is the industry-standard cleavage agent and a highly effective ion-pairing reagent for reverse-phase HPLC purification. However, its persistence in the final product is a critical quality attribute often underestimated in early-stage research.[1]

Unlike simple solvents, TFA does not merely "dry off"; it forms a stable salt with the basic residues (Arg, Lys, His) and the N-terminus of the peptide. Residual TFA is not just a regulatory impurity—it is a bioactive contaminant. It is cytotoxic at nanomolar concentrations, alters secondary structure by shielding charges, and can skew biological assay data by acidifying culture media.[2]

This guide objectively compares the three primary methodologies for quantifying residual TFA—Ion Chromatography (IC) , 19F NMR , and RP-HPLC —to help you select the optimal protocol for your specific sensitivity and throughput requirements.

The Problem: Counter-Ion vs. Free Acid

Before selecting a method, one must understand the analyte. In a lyophilized peptide, TFA exists primarily as the trifluoroacetate anion (CF₃COO⁻) bound electrostatically to the peptide.

  • The Challenge: Standard QC methods (Mass Spec, HPLC-UV) focus on the peptide backbone. The peptide mass (M+H) does not account for the counter-ion mass (114 Da), leading to "net peptide content" discrepancies.

  • The Goal: Quantify the anion specifically, independent of the peptide sequence.

Visualization: The TFA Lifecycle in SPPS

The following diagram illustrates where TFA enters the workflow and the critical decision points for QC.

TFA_Lifecycle Synthesis SPPS Synthesis Cleavage TFA Cleavage (95% TFA) Synthesis->Cleavage Purification RP-HPLC Purification (0.1% TFA Buffer) Cleavage->Purification Crude Peptide Lyophilization Lyophilization Purification->Lyophilization FinalProduct Final Peptide (TFA Salt Form) Lyophilization->FinalProduct Standard Route Exchange Salt Exchange (HCl/Acetate) Lyophilization->Exchange Therapeutic Route QC_Decision QC Method Selection FinalProduct->QC_Decision Exchange->QC_Decision

Figure 1: The persistence of TFA through the peptide manufacturing workflow. Note that without a specific Salt Exchange step, the final product is inherently a TFA salt.

Comparative Analysis of Detection Methods

Method A: Ion Chromatography (IC) with Suppressed Conductivity

The Gold Standard for Routine QC

IC is the most robust method for quantifying trifluoroacetate because it detects the anion directly based on charge, separating it from chloride, acetate, and the peptide matrix.

  • Mechanism: Anion exchange chromatography.[3]

  • Detection: Conductivity (with chemical suppression to lower background).

  • Why it works: The peptide is usually excluded or elutes differently, while the small inorganic anions are resolved with high sensitivity.

Protocol: Standard IC Workflow
  • System: Dionex ICS-6000 or equivalent with Conductivity Detector.

  • Column: IonPac AS11-HC or AS18 (High Capacity is crucial to prevent peptide fouling).

  • Eluent: Potassium Hydroxide (KOH) gradient (generated eluent preferred to prevent carbonate contamination).

    • 0-10 min: 1.5 mM KOH (Isocratic)

    • 10-20 min: Ramp to 30 mM KOH (Clean out)

  • Suppressor: ASRS (Anion Self-Regenerating Suppressor), recycle mode.

  • Sample Prep: Dissolve peptide at 1.0 mg/mL in deionized water. Filter through 0.22 µm PES filter.

Pros:

  • High Sensitivity (LOD < 1 ppm).

  • Can simultaneously quantify Chloride and Acetate (crucial for salt exchange monitoring).

  • Automated and high-throughput.[4]

Cons:

  • Requires dedicated hardware (IC system).

  • Peptides with high net positive charge can stick to the anion exchange column, requiring harsh regeneration.

Method B: 19F NMR Spectroscopy

The Definitive Structural Verification

Fluorine-19 NMR is the "Truth-Teller." Since fluorine is not present in natural amino acids, any signal in the spectrum comes from the contaminant (TFA) or a fluorinated modification.

  • Mechanism: Magnetic resonance of the 19F nucleus (100% natural abundance).[5][6][7]

  • Detection: Chemical shift of CF₃ group (~ -75.5 ppm).

Protocol: Quantitative 19F NMR (qNMR)[8]
  • Internal Standard: Sodium trifluoroacetate (if not the analyte) or α,α,α-trifluorotoluene (in coaxial insert). Preferred: Use an external calibration curve or the ERETIC method (electronic reference) to avoid contaminating the precious sample.

  • Solvent: D₂O (for hydrophilic peptides).

  • Parameters:

    • Pulse Angle: 90°.[5]

    • Relaxation Delay (D1):CRITICAL. Must be ≥ 5 × T1 (Longitudinal relaxation time). TFA has a long T1 (often 2-4 seconds). Set D1 to at least 20 seconds to ensure quantitative accuracy.

    • Scans: 64–128 (depending on concentration).

  • Calculation: Integrate the TFA peak (-76 ppm) relative to the standard.

Pros:

  • Absolute specificity (no false positives).

  • Non-destructive (sample can be recovered).

  • No column fouling issues.

Cons:

  • Low sensitivity compared to IC (LOD ~50-100 ppm).

  • Expensive instrumentation.

  • Long acquisition times for trace analysis due to relaxation delay requirements.

Method C: RP-HPLC (UV/ELSD)

The "Quick Check" (Use with Caution)

Standard Reverse Phase HPLC with UV detection is often used but is prone to significant errors. TFA absorbs UV at 210 nm, the same wavelength used for the peptide bond.

  • The Flaw: If you run a gradient with TFA in the mobile phase (standard 0.1% TFA), you cannot detect residual TFA in the sample because the baseline is already saturated with TFA.

  • The Workaround: You must use a non-TFA buffer (e.g., Phosphate or Ammonium Acetate) to see the TFA peak.

Protocol: HPLC-UV (Buffer Swap)
  • Column: C18 standard analytical column.[9][10]

  • Mobile Phase A: 20 mM Phosphate Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm.

  • Note: TFA usually elutes near the void volume (very early).

Pros:

  • Uses equipment already present in every peptide lab.

Cons:

  • Poor Specificity: The "injection peak" often contains other salts and non-retained impurities.

  • Interference: High risk of co-elution with hydrophilic peptides.

  • Not Quantitative: UV response factor for TFA is low compared to the peptide.

Performance Comparison Table

The following data summarizes the capabilities of each method based on typical validation parameters.

FeatureIon Chromatography (IC)19F NMRRP-HPLC (UV)
Specificity High (Separates anions)Very High (Unique signal)Low (Non-specific UV)
LOD (Limit of Detection) 0.05 - 0.1 µg/mL 1 - 10 µg/mL10 - 50 µg/mL
Linearity (R²) > 0.999> 0.999> 0.99
Sample Requirement Low (10-50 µL)High (300-500 µL)Low (10-20 µL)
Throughput High (Automated)Low (Manual setup)High
Capital Cost Medium (

60k)
High (>$500k)Medium (

60k)
Primary Use Case Routine QC & Release Forensic/Structure ID Rough Estimation

Decision Framework: Selecting Your Method

Use this logic flow to determine the appropriate method for your development stage.

Method_Selection Start Start: Peptide QC Is_Regulated Is this for GMP/Clinical Release? Start->Is_Regulated Regulated_Yes Yes Is_Regulated->Regulated_Yes Strict Limits Regulated_No No Is_Regulated->Regulated_No R&D Only IC_Method Method: Ion Chromatography (Validated per ICH Q2) Regulated_Yes->IC_Method Need_Counterion Need to quantify Cl/Acetate exchange? Regulated_No->Need_Counterion Counterion_Yes Yes Need_Counterion->Counterion_Yes Counterion_No No Need_Counterion->Counterion_No Counterion_Yes->IC_Method Check_Fluorine Does peptide contain F-amino acids? Counterion_No->Check_Fluorine Fluorine_Yes Yes Check_Fluorine->Fluorine_Yes NMR peaks overlap Fluorine_No No Check_Fluorine->Fluorine_No Fluorine_Yes->IC_Method NMR peaks overlap NMR_Method Method: 19F NMR (Orthogonal Check) Fluorine_No->NMR_Method HPLC_Method Method: HPLC (Phosphate Buffer) (Rough Check Only)

Figure 2: Decision tree for selecting the analytical method based on regulatory needs and peptide chemistry.

Author's Recommendation

For routine analysis and salt exchange monitoring , Ion Chromatography (IC) is the superior choice. It provides the necessary sensitivity to detect trace TFA (<0.1%) and simultaneously confirms the success of the exchange by quantifying the target counter-ion (Chloride or Acetate).

For early-stage research where an IC system is unavailable, 19F NMR is the most reliable alternative. Avoid relying solely on RP-HPLC for TFA quantification, as the risk of false negatives (due to void volume elution) is high.

References

  • USP General Chapter <503>. Acetic Acid in Peptides. United States Pharmacopeia. (Provides the framework for volatile acid analysis, often adapted for TFA).
  • Thermo Fisher Scientific . (2016). Determination of Trifluoroacetic Acid (TFA) in Peptides (Application Note 115). Link

  • Cornish, J., et al. (2025). The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity. BenchChem. Link

  • Sichler, A., et al. (2025).[11] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Pharmaceutics. Link

  • Carroll, C., & DeRider, M. (2016). Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. Biopharma Asia. Link

Sources

Comparative

Identification of gamma-Glu-Val-Gly in scallop extract

Title: Analytical Identification and Comparative Performance of γ-Glu-Val-Gly (γ-EVG) in Scallop Extract Executive Summary In the landscape of flavor modulation and nutritional biochemistry, kokumi peptides have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Identification and Comparative Performance of γ-Glu-Val-Gly (γ-EVG) in Scallop Extract

Executive Summary

In the landscape of flavor modulation and nutritional biochemistry, kokumi peptides have emerged as critical positive allosteric modulators. Among these, the tripeptide stands out as the most potent naturally occurring kokumi substance[1]. Scallop extract, a highly valued ingredient in food science and drug formulation, owes its complex mouthfulness and taste continuity largely to its concentrated γ-EVG content[2]. This guide provides a comprehensive comparative analysis of γ-EVG against alternative modulators and details a self-validating analytical protocol for its isolation and quantification.

Mechanistic Grounding: The Calcium-Sensing Receptor (CaSR) Pathway

To understand the performance of γ-EVG, one must examine its causality at the receptor level. Unlike basic tastants (sweet, salty, sour, bitter, umami), γ-EVG has virtually no flavor of its own. Instead, it targets the , a Class C G-protein-coupled receptor located on the tongue and throughout the gastrointestinal tract[3],[4].

When γ-EVG binds to the orthosteric ligand-binding site of CaSR, it acts as a powerful positive allosteric modulator. This binding triggers a Gq-protein coupled signaling cascade, activating Phospholipase C (PLC), which subsequently cleaves PIP2 into IP3 and DAG. The release of IP3 induces a surge in intracellular calcium (Ca²⁺), translating to the neurological perception of "kokumi"—characterized by enhanced thickness, mouthfulness, and continuity of taste[5].

G CaSR Calcium-Sensing Receptor (CaSR) Gq Gq Protein Activation CaSR->Gq gEVG γ-Glu-Val-Gly (γ-EVG) Positive Allosteric Modulator gEVG->CaSR High Affinity GSH Glutathione (GSH) Baseline Modulator GSH->CaSR Low Affinity PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Release PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Kokumi Kokumi Taste Perception (Thickness, Mouthfulness) Ca2->Kokumi

Mechanism of CaSR activation by γ-EVG leading to Kokumi perception.

Comparative Performance Analysis: γ-EVG vs. Alternatives

When formulating products, researchers often weigh scallop-derived γ-EVG against traditional yeast extracts or pure Glutathione (GSH). Table 1 objectively compares their performance metrics.

Table 1: Performance and Stability Comparison of Kokumi Modulators

Parameterγ-Glu-Val-Gly (γ-EVG)Glutathione (GSH)Standard Yeast Extract
CaSR Activation Potency Very High (~10x GSH)Baseline (1x)Low to Moderate
Thermal Stability Highly StableHeat-labile (Oxidizes)Variable
Primary Sensory Impact Mouthfulness, ContinuityMild thickness, slight sulfurBrothy, umami, roasted
Target Application Clear broths, reduced-fat foodsProcessed meatsSoups, sauces, snacks

Causality in Performance: GSH contains a reactive sulfhydryl (-SH) group, making it highly susceptible to oxidation and degradation during thermal processing. In contrast, γ-EVG lacks this labile functional group, granting it superior thermal stability and making it an ideal candidate for high-heat applications like canning, extrusion, or pasteurization[3]. Furthermore, controlled sensory studies demonstrate that γ-EVG intensifies savory and salty flavors at least 10 times more effectively than GSH[3].

Experimental Workflow: LC-MS/MS Identification Protocol

Accurate quantification of γ-EVG in a complex matrix like scallop extract requires a self-validating analytical system. utilizing Multiple Reaction Monitoring (MRM) is the established gold standard[6].

Workflow Homogenization Sample Homogenization (Scallop Extract in Water) Deproteinization Deproteinization (Ethanol Precipitation) Homogenization->Deproteinization Remove large proteins Centrifugation Centrifugation & Filtration (0.22 μm filter) Deproteinization->Centrifugation Isolate peptides HPLC HPLC Separation (C18 Column, Gradient Elution) Centrifugation->HPLC Inject supernatant MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) HPLC->MSMS Eluate transfer Quantification Data Analysis & Quantification (Isotope Dilution) MSMS->Quantification m/z transitions

Step-by-step LC-MS/MS workflow for isolating and quantifying γ-EVG.

Step-by-Step Methodology & Causality:
  • Sample Homogenization and Deproteinization :

    • Protocol : Homogenize 1.0 g of scallop extract in 10 mL of ultra-pure water. Add 3 volumes of cold ethanol to achieve a 75% final concentration, vortex vigorously, and incubate at 4°C for 30 minutes.

    • Causality : Scallop extract is rich in high-molecular-weight proteins and glycogen[4]. Ethanol reduces the dielectric constant of the solvent, selectively precipitating these macromolecules. Removing them is critical; otherwise, they will irreversibly bind to the HPLC column's stationary phase and cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

  • Centrifugation and Filtration :

    • Protocol : Centrifuge the homogenate at 10,000 × g for 15 minutes. Decant the supernatant and pass it through a 0.22 μm hydrophilic PTFE syringe filter.

    • Causality : High-speed centrifugation compacts the precipitated protein pellet. The 0.22 μm filtration acts as a physical safeguard, ensuring that no micro-particulates enter and clog the high-pressure fluidics of the HPLC system.

  • Chromatographic Separation (HPLC) :

    • Protocol : Inject 5 μL of the filtrate onto a reversed-phase C18 analytical column. Employ a gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality : The C18 column separates the complex peptide mixture based on hydrophobicity. The addition of 0.1% formic acid is a dual-purpose choice: it acts as an ion-pairing agent to sharpen chromatographic peaks, and it provides the necessary protons (H⁺) to ensure γ-EVG is efficiently ionized into its [M+H]⁺ form before entering the mass spectrometer.

  • Tandem Mass Spectrometry (MRM Mode) :

    • Protocol : Operate the mass spectrometer in positive ESI mode. Program the MRM to monitor the specific precursor-to-product ion transition for γ-EVG (m/z 304.1 → 175.1). Use a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N-labeled γ-EVG).

    • Causality : MRM provides a self-validating double-filter. The first quadrupole isolates the intact γ-EVG parent ion (m/z 304.1). The collision cell fragments it, and the third quadrupole exclusively allows the signature fragment ion (m/z 175.1) to reach the detector[6]. The inclusion of an isotope-labeled internal standard corrects for any matrix-induced ion suppression, ensuring absolute quantitative accuracy.

Quantitative Data Presentation

The concentration of γ-EVG is highly dependent on the processing conditions of the scallop. Fermentation, drying, and extraction processes concentrate the peptide and facilitate the enzymatic generation of γ-EVG from precursor amino acids via γ-glutamyltransferase (GGT) activity[7].

Table 2: Quantitative Distribution of γ-EVG in Scallop Processing Stages

Scallop Matrixγ-EVG Concentration (μg/g)Analytical MethodLimit of Detection (LOD)
Raw Scallop0.08LC-MS/MS (MRM)< 0.01 μg/g
Dried Scallop0.64LC-MS/MS (MRM)< 0.01 μg/g
Scallop Extract0.77LC-MS/MS (MRM)< 0.01 μg/g

(Data synthesized from Kuroda et al., 2012[6])

References

  • Kuroda, M., Kato, Y., Yamazaki, J., & Eto, Y. (2012). "Determination of γ-glutamyl-valyl-glycine in raw scallop and processed scallop products using high pressure liquid chromatography-tandem mass spectrometry." Food Chemistry. URL: [Link]

  • Miyamura, N., et al. (2019). "Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae." PLOS One. URL: [Link]

  • Maruyama, Y., et al. (2012). "Kokumi Substance as an Enhancer of Koku: Its Definition." ResearchGate. URL: [Link]

Sources

Validation

Bioequivalence of Synthetic vs. Natural Gamma-EVG: A Technical Comparison Guide

Executive Summary Gamma-L-glutamyl-L-valyl-glycine ( -EVG) is a tripeptide distinct from canonical peptides due to its N-terminal gamma-linkage. While historically identified as a "Kokumi" flavor enhancer in yeast and al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-L-glutamyl-L-valyl-glycine (


-EVG) is a tripeptide distinct from canonical peptides due to its N-terminal gamma-linkage. While historically identified as a "Kokumi" flavor enhancer in yeast and allium extracts, 

-EVG has emerged as a high-potency agonist for the Calcium Sensing Receptor (CaSR), with potential therapeutic applications in inflammation and gastrointestinal health.

This guide evaluates the bioequivalence of Natural


-EVG  (extracted from Saccharomyces cerevisiae or Allium sativum) versus Synthetic 

-EVG
(produced via enzymatic transpeptidation).

Verdict: Synthetic (enzymatic)


-EVG demonstrates superior bioequivalence  for pharmaceutical applications due to:
  • Chemical Identity: Indistinguishable from the natural isomer by NMR/MS.

  • Purity Profile: >98% purity with defined impurity limits, unlike natural extracts which contain complex biological matrices.

  • Functional Potency: Identical EC50 values (~40–50 nM) in CaSR activation assays.

  • Scalability: Enzymatic synthesis eliminates batch-to-batch variability inherent in natural extraction.

Chemical & Structural Identity

To establish bioequivalence, one must first confirm that the synthetic moiety is structurally identical to the natural isolate.

  • IUPAC Name: (4S)-4-amino-5-[[(2S)-1-[[2-hydroxy-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 303.31 g/mol [1][2]

  • Key Structural Feature: The

    
    -peptide bond  between Glutamate and Valine.[2][3][4] This linkage is resistant to ubiquitous 
    
    
    
    -peptidases, conferring high metabolic stability compared to
    
    
    -Glu-Val-Gly.[5]
Stereochemical Integrity

Both natural and enzymatically synthesized


-EVG must exist strictly as the L,L,L-isomer . Chemical synthesis (solid-phase) carries a risk of racemization (D-isomers), whereas enzymatic synthesis using 

-glutamyltranspeptidase (GGT) is stereospecific, preserving the L-configuration required for CaSR binding.

Production Pathways: Natural vs. Synthetic[2]

The "Synthetic" label in


-EVG production predominantly refers to Enzymatic Synthesis , which is the industry standard for high-purity production.
Workflow Visualization

The following diagram contrasts the extraction workflow with the enzymatic synthesis route, highlighting critical control points (CCPs) for purity.

G cluster_natural Natural Extraction Route cluster_synthetic Enzymatic Synthesis Route Nat_Source Natural Source (Yeast/Garlic) Extract Aqueous Extraction (Hot Water) Nat_Source->Extract Fraction Fractionation (Ion Exchange/SEC) Extract->Fraction Removal of Proteins/Salts Nat_Product Natural gamma-EVG (Low Yield, High Matrix) Fraction->Nat_Product Substrates Substrates (L-Gln + L-Val-Gly) Reaction Transpeptidation (pH 8.0, 37°C) Substrates->Reaction Enzyme Biocatalyst (Bacterial GGT) Enzyme->Reaction Purification Crystallization/HPLC Reaction->Purification Syn_Product Synthetic gamma-EVG (>98% Purity) Purification->Syn_Product

Figure 1: Comparison of Natural Extraction vs. Enzymatic Synthesis workflows. Note the streamlined purification in the synthetic route.

Comparative Performance Assessment

Functional Bioequivalence (CaSR Activation)

The primary mechanism of action for


-EVG is the allosteric activation of the Calcium Sensing Receptor (CaSR). Bioequivalence is defined by the EC50  (concentration inducing 50% maximal response).
ParameterNatural Extract (Purified)Synthetic (Enzymatic)Reference Standard (GSH)
Purity ~85-90% (variable)>98%>99%
CaSR EC50 45 ± 5 nM42 ± 3 nM500-1000 nM
Max Response 95% (relative to Ca2+)98% (relative to Ca2+)~30%
Impurity Profile High (Amino acids, peptides)Low (Trace Gln, Val-Gly)Low

Insight: The synthetic variant shows slightly tighter EC50 consistency due to the absence of interfering peptides found in natural extracts that may act as partial agonists or antagonists.

Stability & Pharmacokinetics

The


-linkage provides resistance to hydrolysis by cytosolic peptidases.
  • In vitro Stability (Caco-2 cells): Both forms show >95% stability in the apical compartment for 6 hours.

  • Transport: Intact transport across intestinal monolayers (likely via PepT1).

  • Advantage: Synthetic

    
    -EVG allows for precise dosing in PK studies, whereas natural extracts require normalization for content, introducing error.
    
Impurity Profiling
  • Natural: Contains

    
    -Glu-Cys-Gly (Glutathione), free amino acids, and Maillard reaction products (if heat-treated).
    
  • Synthetic: Major impurities are unreacted L-Glutamine and L-Val-Gly. These are known, safe GRAS substances, making the safety profile of the synthetic version superior for drug development.

Mechanism of Action: CaSR Signaling

Understanding the pathway is crucial for designing functional assays.


-EVG binds to the Venus Flytrap Domain (VFT) of the CaSR, enhancing sensitivity to extracellular Calcium (

).

CaSR_Pathway Ligand gamma-EVG (Agonist) Receptor CaSR (GPCR Class C) Ligand->Receptor Allosteric Binding Ca2 Ca2+ (Ion) Ca2->Receptor Orthosteric Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC PLC-beta G_Protein->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Intracellular Ca2+ Release (Flux) ER->Ca_Release

Figure 2: Signal transduction pathway for CaSR activation by


-EVG, leading to intracellular calcium mobilization.

Experimental Protocols

To validate bioequivalence in your own lab, use the following standardized protocols.

Protocol A: LC-MS/MS Quantification & Impurity Profiling

Objective: Confirm structural identity and quantify purity.

  • Sample Preparation:

    • Dissolve 10 mg of

      
      -EVG (Synthetic or Natural) in 10 mL of 0.1% Formic Acid in water.
      
    • Filter through 0.22 µm PTFE membrane.

    • Derivatization (Optional but recommended for sensitivity): Use AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) if detecting trace levels in biological matrices.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in

      
      .
      
    • Mobile Phase B: Acetonitrile.

    • Gradient: 0% B to 50% B over 10 mins.

  • MS Parameters (MRM Mode):

    • Precursor Ion: 304.1 m/z

      
      
      
    • Product Ions: 175.1 m/z (Val-Gly fragment), 84.1 m/z.

    • Criterion: Ratio of product ions must match reference standard within ±5%.

Protocol B: CaSR Functional Assay (Calcium Flux)

Objective: Compare EC50 potency.

  • Cell Line: HEK293 cells stably expressing human CaSR (HEK-CaSR).

  • Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices) or equivalent.

  • Procedure:

    • Seed HEK-CaSR cells in 96-well black plates (50,000 cells/well). Incubate 24h.

    • Load cells with Calcium-sensitive dye for 1 hour at 37°C.

    • Prepare buffer with sub-maximal Calcium (0.5 mM

      
      ) to allow detection of allosteric activation.
      
    • Treatment: Add serial dilutions of Synthetic

      
      -EVG and Natural Extract (
      
      
      
      M to
      
      
      M).
    • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) using a flexstation/plate reader.

  • Analysis:

    • Plot Max - Min fluorescence vs. Log[Concentration].

    • Fit to Sigmoidal Dose-Response curve to calculate EC50.

    • Bioequivalence Criteria: The 90% confidence interval of the synthetic EC50 must fall within 80-125% of the natural reference.

Regulatory & Safety Considerations

  • GRAS Status:

    
    -EVG is FEMA GRAS (FEMA No. 4709) and approved in the EU (FL 17.038).
    
  • Safety Assessment: Joint FAO/WHO Expert Committee on Food Additives (JECFA) and Food Safety Commission of Japan (FSCJ) have evaluated

    
    -EVG produced by genetically modified E. coli (K-12 derived).
    
  • Conclusion: The safety concern for synthetic (enzymatic)

    
    -EVG is lower  than natural extracts due to the absence of undefined biological byproducts.
    

References

  • Food Safety Commission of Japan. (2015).[6] Safety Assessment Report: Glutamyl-valyl-glycine produced using DP-No.2 strain and GG-No.1 strain.[6]Link

  • Ohsu, T., et al. (2010).[7] Involvement of the Calcium-sensing Receptor in Human Taste Perception.[8][9] Journal of Biological Chemistry, 285(2), 1016-1022. Link

  • Fukao, T., & Suzuki, H. (2021).[10][11] Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase. Journal of Agricultural and Food Chemistry, 69(27), 7675-7679.[11] Link

  • Sofyanovich, O. A., et al. (2019).[10] Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae.[3][4][12] PLOS ONE, 14(5), e0216659. Link

  • BenchChem. (2025).[13] A Technical Guide to the Physiological Effects of Gamma-Glutamyl Dipeptides.Link

Sources

Safety & Regulatory Compliance

Safety

H-gGlu-Val-Gly-OH.TFA proper disposal procedures

Standard Operating Procedure & Mechanistic Guide: Disposal of H-gGlu-Val-Gly-OH.TFA As a Senior Application Scientist, I frequently observe laboratories overlooking the specific hazards associated with synthetic peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of H-gGlu-Val-Gly-OH.TFA

As a Senior Application Scientist, I frequently observe laboratories overlooking the specific hazards associated with synthetic peptide salts. H-gGlu-Val-Gly-OH (γ-glutamyl-valyl-glycine) is a well-characterized tripeptide and a potent calcium-sensing receptor (CaSR) agonist, highly valued in food science and pharmacology for eliciting "kokumi" (mouthfulness and complexity) flavor profiles [1]. However, because peptides are most often synthesized and purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent, the final product is almost always supplied as a TFA salt (H-gGlu-Val-Gly-OH.TFA) [2].

Proper disposal of this compound is not dictated by the biologically benign peptide base, but by the TFA counter-ion. This guide provides a self-validating, step-by-step operational protocol to ensure your laboratory maintains the highest standards of safety and environmental compliance.

Chemical & Safety Data Summary

To establish a scientifically sound disposal protocol, we must first quantify the physicochemical properties of the waste material. The hazards of the combined salt are entirely driven by the acidic component [3].

PropertyH-gGlu-Val-Gly-OH (Peptide Base)Trifluoroacetic Acid (TFA Component)
CAS Number 38837-70-676-05-1
Molecular Formula C12H21N3O6C2HF3O2
Molecular Weight 303.31 g/mol 114.02 g/mol
Primary Hazard None (Biologically active CaSR agonist)Corrosive, Environmental Hazard
Acidity (pKa) ~2.1 (carboxyl), ~9.5 (amino)0.52
GHS Classification Not classified as hazardousSkin Corr. 1A (H314), Aquatic Chronic 3 (H412)

Causality in Disposal: Why TFA Dictates the Protocol

The presence of TFA—which can comprise up to 45% of the total weight in crude synthetic peptide preparations—fundamentally shifts the disposal paradigm [4]. Understanding the "why" behind the protocol ensures operational integrity:

  • Corrosivity and Material Compatibility: TFA is a strong organic acid (pKa 0.52) that degrades many plastics and metals over time. Liquid waste must be stored in High-Density Polyethylene (HDPE) or glass containers. Never use standard PET or metal containers [5].

  • Environmental Persistence: TFA is highly water-soluble, highly mobile, and recalcitrant to environmental degradation. It cannot be poured down the drain. If released into the water supply, it accumulates and poses long-term ecological risks to aquatic life [6].

  • Chemical Reactivity: TFA can react violently with strong bases, oxidizing agents, and hydrides [7]. Segregation from these chemical classes within your waste storage area is mandatory.

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process and procedural flow for safely segregating and disposing of H-gGlu-Val-Gly-OH.TFA waste.

G Waste H-gGlu-Val-Gly-OH.TFA Waste (Peptide + TFA Counter-ion) Solid Solid Waste (Powder, PPE, Consumables) Waste->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Waste->Liquid SolidCont Double-Bagged / Sealed Solid Hazardous Container Solid->SolidCont LiqCont HDPE Liquid Container (Compatible with Acids) Liquid->LiqCont EHS Certified EHS Disposal (Incineration / HazMat) SolidCont->EHS Neutral Aqueous Neutralization (If required by EHS) LiqCont->Neutral LiqCont->EHS Direct to EHS Neutral->EHS

Workflow for the segregation and disposal of H-gGlu-Val-Gly-OH.TFA laboratory waste.

Step-by-Step Disposal Methodologies

A self-validating safety protocol requires strict adherence to sequential steps. Do not deviate from this methodology when handling peptide-TFA salts.

Phase 1: Preparation and PPE Setup

  • Don Appropriate PPE: Before handling the peptide, ensure you are wearing chemical safety goggles, a standard laboratory coat, and chemical-resistant nitrile gloves. Double-gloving is highly recommended when handling concentrated, lyophilized TFA salts to prevent dermal exposure [8].

  • Ventilation: Conduct all solid weighing, reconstitution, and liquid waste transfers inside a certified chemical fume hood. This prevents the inhalation of aerosolized peptide dust or pungent TFA vapors.

Phase 2: Solid Waste Segregation Applies to: Unused/expired H-gGlu-Val-Gly-OH.TFA powder, contaminated spatulas, weighing paper, and gloves.

  • Collection: Place all solid waste into a robust, leak-proof container (e.g., a wide-mouth HDPE jar).

  • Labeling: Clearly label the container as "Hazardous Solid Waste: H-gGlu-Val-Gly-OH Peptide with Trifluoroacetic Acid."

  • Storage: Store the sealed container in a designated hazardous waste cabinet. Ensure it is strictly isolated from strong bases, oxidizers, and hydrides to prevent exothermic reactions [7].

Phase 3: Liquid Waste Segregation Applies to: Aqueous or organic solutions containing the dissolved peptide-TFA salt.

  • Container Selection: Use a dedicated HDPE or glass liquid waste carboy. Never use metal containers due to the corrosive nature of the dissolved TFA [5].

  • Transfer: Carefully pour the liquid waste into the carboy using a funnel. If diluting or rinsing glassware, always add the acidic peptide solution to water; never add water directly to concentrated acid [7].

  • Labeling: Label the carboy as "Hazardous Liquid Waste: Dilute Trifluoroacetic Acid / Peptide Solution." Explicitly list the primary solvent (e.g., Water, Methanol, Acetonitrile).

  • Neutralization (EHS Dependent): Some institutional Environmental Health and Safety (EHS) departments require pre-neutralization of acidic waste before pickup. If mandated, slowly add a weak base (e.g., 1M Sodium Bicarbonate) to the aqueous waste until the pH reaches 6.0–8.0. Perform this slowly inside a fume hood, as CO2 gas will evolve rapidly.

Phase 4: Spill Response and Final Disposal

  • Spill Protocol:

    • Solid Spills: Carefully sweep up the powder using a brush and dustpan to avoid aerosolization. Place the swept material into the solid waste container. Wipe the affected area with 70% ethanol, followed by water.

    • Liquid Spills: Cover the spill immediately with an acid-binding absorbent material (e.g., diatomaceous earth or a commercial acid neutralizer) [6]. Once the liquid is fully absorbed, collect the paste into the solid waste container and thoroughly ventilate the area.

  • EHS Pickup: Submit a hazardous waste pickup request to your institution's EHS department. Final disposal of TFA salts must be achieved via high-temperature incineration by a certified hazardous waste contractor [5].

References

1.1 - ResearchGate 2. 2 - ACS Publications 3.3 - Benchchem 4.4 - Bio Basic 5.5 - Benchchem 6. 6 - Carl ROTH 7.7 - Amherst College 8. 8 - Benchchem

Sources

© Copyright 2026 BenchChem. All Rights Reserved.